The table below summarizes the key experimental findings and potency of this compound across various models.
| Model System | Biological Effect | Key Findings / Mechanism | Potency / Effective Concentration |
|---|---|---|---|
| FITC-induced Atopic Dermatitis (Mouse Model) [1] | Suppresses allergic inflammation | ↓ TSLP and IL-33; ↑ expression of tight junction proteins (CLDN1, occludin); restored epithelial barrier function. | Significant suppression observed in initial sensitization stage. |
| Human Gast Cancer Cell Line (MKN28) [2] | Anti-proliferative, Anti-migration, Anti-invasion | Inhibited cell proliferation, migration, and invasion; modulated metabolic pathways (folate biosynthesis, glutathione metabolism). | IC~50~ not specified; effective concentrations used: 0, 40, 80, 160, 320, 640, 1280 µM. |
| Immortalized Human Epidermal Cells (HaCaT) [1] | In vitro confirmation of anti-inflammatory mechanism | ↓ TSLP/IL-33; ↑ tight junction proteins; effect diminished when CLDN1 was knocked down with siRNA. | Consistent with in vivo results. |
For researchers aiming to replicate or build upon key findings, here are the methodologies from pivotal studies.
This protocol is based on the study demonstrating this compound's effect on atopic dermatitis [1].
This protocol is derived from the 2024 study on this compound's effects on gastric cancer [2].
The following diagram illustrates the primary anti-allergic inflammation mechanism of this compound, as revealed through the research [1].
This compound's anti-allergic mechanism relies on tight junction upregulation.
The table below summarizes the basic pharmacological and chemical information of cimifugin.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| IUPAC Name / Molecular Formula | Information not available in search results |
| Molecular Weight | 306.310 g/mol [1] |
| Chemical Structure | A chromone compound (C16H18O6) [1] |
| Source Plants | Saposhnikovia divaricata (Turcz.) Schischk. and Cimicifuga species (e.g., C. racemosa, C. heracleifolia, C. dahurica, C. foetida) [2] [3] [1] |
| Purity in Studies | Typically ≥98% (as used in experimental reagents) [3] [1] |
This compound exerts its therapeutic effects mainly by modulating critical signaling pathways involved in inflammation and immune response. The following diagram illustrates these core mechanisms:
This compound's core mechanisms and therapeutic effects
The table below summarizes key experimental findings and the methodologies used to obtain them.
| Disease Model / Area | Key Findings / Effects | Experimental Models & Dosing | Core Mechanisms Identified |
|---|
| Inflammatory Bowel Disease (IBD) | Ameliorated colitis, reduced disease activity index, improved intestinal barrier, restored immune balance [3] [4] | In vivo: TNBS/DSS-induced colitis in mice; this compound (12.5 mg/kg, daily gavage) [3] [4]. In vitro: LPS-induced inflammation models [2]. | Inhibition of MAPK pathway (p-JNK, p-ERK, p-p38) [4]; Modulation of JAK1/STAT1 pathway; Inhibition of macrophage M1 polarization [3]. | | Acute Pneumonia & Lung Injury | Attenuated lung injury, suppressed lung inflammation, inhibited inflammatory factor expression [2] [3] | In vitro: LPS-induced inflammation in normal human lung epithelial cells (BEAS-2B); this compound among active components tested [2]. In vivo: DSS-induced UC-related lung injury in mice; this compound (12.5, 25, 50 mg/kg) [3]. | Regulation of IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK pathways; Downregulation of P-STAT3, TLR4, PIK3CA, NF-κB [2] [3]. | | Periprosthetic Osteolysis | Inhibited osteoclast differentiation and bone resorption, alleviated Ti particle-induced bone erosion in vivo [1] | In vitro: RANKL-induced osteoclastogenesis in BMMs/RAW264.7 cells; this compound (80, 160, 320 μM) [1]. In vivo: Ti particle-induced murine calvarial osteolysis model; this compound (20 mg/kg, intraperitoneal) [1]. | Suppression of NF-κB signaling (inhibition of IκBα phosphorylation) [1]. | | Gastric Cancer (GC) | Inhibited GC cell (MKN28) proliferation, migration, and invasion [5] [6] | In vitro: MKN28 human gastric cancer cells; this compound (0-1280 μM for 24/72 hrs) [5] [6]. | Targeting metabolic reprogramming (AKR1C2, MAOB, PDE2A); Affecting folate biosynthesis, glutathione metabolism, etc. [5] [6]. | | Epithelial Barrier Function | Improved integrity of intestinal and airway epithelial barriers [7] [3] [4] | In vitro: HaCaT keratinocytes, airway epithelial cells [7] [3]. | Upregulation of tight junction proteins: CLDN1 (Claudin-1), OCLN (Occludin), ZO-1 [7] [3] [4]. |
The table below consolidates quantitative results from various studies to illustrate this compound's efficacy and safety profile.
| Parameter | Experimental Context | Quantitative Result / Range |
|---|---|---|
| Anti-inflammatory Efficacy (in vitro) | Inhibition of inflammatory factors in lung epithelial cells [2] | Order of potency: Isoferulic acid > this compound > CR alcoholic extract > N-cis-Feruloyltyramine > Ferulic acid |
| Cytotoxicity & Therapeutic Window (in vitro) | Cell viability of BMM/RAW264.7 cells (CCK-8 assay) [1] | Non-cytotoxic up to 320 μM for 48-96 hrs; Cytotoxic at ≥ 640 μM |
| Inhibition of Osteoclastogenesis (in vitro) | TRAP-positive osteoclast formation in BMM/RAW264.7 cells [1] | Dose-dependent inhibition at 80, 160, 320 μM |
| Anti-cancer Activity (in vitro) | Inhibition of MKN28 GC cell proliferation (CCK-8 assay) [5] [6] | Dose-dependent inhibition after 24/72 hrs (40-1280 μM) |
| Effective Dosing (in vivo) | Mouse models of colitis, lung injury, osteolysis [3] [1] [4] | 12.5 - 50 mg/kg (oral gavage or intraperitoneal) |
Advanced analytical and computational techniques are crucial for identifying this compound's targets and mechanisms. The diagram below outlines a common integrated workflow:
Integrated workflow for profiling this compound's pharmacology
Component Identification & Target Prediction: Cimicifugae Rhizoma (CR) contains over 120 chemical components [2]. UPLC-Q-TOF-MS/MS is used for identification, with SwissTargetPrediction and other TCM databases (TCMSP, TCMID) predicting protein targets based on chemical structure [2] [5].
Network Analysis & Experimental Validation: Protein-protein interaction (PPI) networks are constructed and analyzed with Cytoscape [2]. Pathways are identified via KEGG/GO enrichment analysis [5] [4]. Predictions are validated through in vitro cellular experiments and in vivo animal models, with techniques like Western blotting confirming pathway modulation [2] [3] [1].
Current evidence firmly establishes this compound as a multi-target anti-inflammatory and immunomodulatory agent. Future research should focus on:
Cimifugin exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways, inhibition of JAK1/STAT1 signaling, and activation of the SIRT1/Nrf2 axis.
NF-κB is a central regulator of inflammation. This compound significantly suppresses RANKL-induced osteoclastogenesis by inhibiting IκBα phosphorylation, thereby preventing NF-κB activation [1]. In LPS-induced RAW264.7 cells, this compound (100 mg/L) reduced phosphorylation of IκB-α, P65, and P50 proteins [2].
In a murine model of ulcerative colitis (UC)-related lung injury, this compound ameliorated damage by suppressing the JAK1/STAT1 pathway and inhibiting M1 macrophage polarization [3]. This mechanism also contributed to the restoration of intestinal and lung epithelial barrier integrity [3].
This compound treatment in LPS-induced RAW264.7 cells demonstrated inhibitory effects on the phosphorylation of JNK, but showed no significant effect on the phosphorylation of P38 and ERK1/2 [2].
In BV-2 microglial cells under LPS-induced stress, this compound activated the SIRT1/Nrf2 pathway, enhancing cellular viability and providing protection against mitochondrial dysfunction and oxidative stress [4].
Table 1: In Vitro Anti-inflammatory Effects of this compound in Cell Models
| Cell Model | Inducer | This compound Concentration | Key Effects | Observed Reduction | Citation |
|---|---|---|---|---|---|
| RAW264.7 | LPS 1 μg/mL | 100 mg/L | ↓ IL-6, TNF-α, IL-1β, MIP-2, MCP-1, IL-8 | >40% reduction in cytokines | [2] |
| RAW264.7 | LPS 1 μg/mL | 100 mg/L | ↓ Cell migration & chemotaxis | To 1/3 of control | [2] |
| RAW264.7 | RANKL 50 ng/mL | 320 μM | ↓ Osteoclast differentiation | Dose-dependent inhibition | [1] |
| BV-2 | LPS 500 ng/mL | 100 mg/L | ↓ IL-1β, IL-6, TNF-α mRNA & secretion | Significant attenuation | [4] |
| BV-2 | LPS 500 ng/mL | 100 mg/L | ↓ Oxidative stress, ↑ mitochondrial function | Enhanced cell viability | [4] |
Table 2: In Vivo Anti-inflammatory Efficacy of this compound
| Disease Model | Subject | Dose (Duration) | Key Outcomes | Mechanistic Insights | Citation |
|---|---|---|---|---|---|
| UC-related lung injury | C57BL/6 J mice | 12.5, 25, 50 mg/kg (7 days) | Ameliorated colon and lung injury, restored epithelial barriers | JAK1/STAT1 pathway inhibition; ↓ M1 macrophages | [3] |
| Periprosthetic osteolysis | C57BL/6 J mice | 10 mg/kg/day (14 days) | Alleviated Ti particle-induced bone erosion | NF-κB pathway inhibition; ↓ osteoclastogenesis | [1] |
| Formalin-induced pain | SD rats | 100, 300, 1000 μg (single intrathecal) | ↓ Flinch responses in both phases | Antinociceptive effect | [5] |
| Cerebral I/R injury | SD rats | 10, 20, 30 mg/kg (post-occlusion) | ↓ Infarct volume, improved neurological function | ↓ iNOS/COX-2, oxidative stress, apoptosis | [6] |
Diagram 1: this compound's multi-target action on inflammatory signaling pathways. It inhibits NF-κB and JAK/STAT activation while promoting the antioxidant SIRT1/Nrf2 pathway.
While significant progress has been made in understanding this compound's anti-inflammatory properties, several areas require further investigation:
The multi-target mechanism of this compound presents a promising therapeutic approach for inflammatory conditions, particularly where conventional anti-inflammatory drugs have limitations. Future research should focus on addressing bioavailability challenges and advancing clinical validation.
| Mechanism / Pathway | Key Players | Effect on BBB | Associated Conditions | Research/Clinical Implications |
|---|---|---|---|---|
| Cyclophilin A (CypA) Pathway [1] [2] [3] | CypA, CD147, NF-κB, MMP-9 | Increases permeability; degrades tight junctions (e.g., claudin-5) | Neuropathic pain, Subarachnoid hemorrhage, Vascular Dementia | Potential diagnostic biomarker; CypA inhibition (e.g., with Cyclosporine A) shows protective effects in models. |
| LRP1-Mediated Transport [4] | LRP1, PACSIN2, Rab5, PICALM | Regulates Aβ clearance; avidity of binding determines trafficking route | Alzheimer's Disease | Novel therapeutic strategy: Mid-avidity LRP1-targeted polymersomes cleared 41% of brain Aβ in hours and restored cognitive function in mice [4]. |
| HDL / HDL-like Particles [5] | ApoA-I, ApoE, ApoM/S1P axis | Protects integrity; reduces inflammation & oxidative stress | Neurodegenerative diseases, Stroke | Evaluating HDL function may be more valuable than just measuring HDL-C levels for assessing neurological health [5]. |
| Matrix Metalloproteinases (MMPs) [6] [7] | MMP-9, MMP-2 | Increases permeability; degrades tight junction proteins & basement membrane | Stroke, Traumatic Brain Injury, Alzheimer's | Elevated plasma MMP-9 is correlated with lower cognitive scores in Vascular Dementia [3]. |
The cited research utilizes both in vivo and in vitro models to study BBB permeability. Here are some key experimental approaches:
In Vivo Models:
In Vitro Models:
To help visualize the most prominently detailed pathway in the literature, the following diagram illustrates the Cyclophilin A (CypA) mechanism that disrupts BBB integrity:
Cyclophilin A (CypA) pathway in BBB disruption.
Given the absence of direct data on cimifugin, your research could explore its potential interaction with the known pathways above. You might consider:
This compound is a bioactive chromone compound primarily isolated from traditional medicinal plants including Saposhnikovia divaricata (Fang-Feng) and Cimicifuga species (Sheng Ma). This natural product has gained significant research interest due to its diverse pharmacological activities, particularly its anti-inflammatory properties, immunomodulatory effects, and potential anti-cancer applications. As a key constituent of traditional herbal formulations, this compound has demonstrated efficacy across multiple disease models through modulation of critical signaling pathways including NF-κB, MAPK, and JAK/STAT cascades. The compound's chemical structure (C16H18O6) with a molecular weight of 306.31 g/mol contributes to its pharmacological activity and determines its solubility characteristics, requiring specific formulation approaches for cell culture applications.
Research on this compound has expanded considerably in recent years, revealing its potential therapeutic value for conditions ranging from inflammatory and autoimmune diseases to bone metabolic disorders and cancer. Its ability to modulate macrophage polarization, inhibit osteoclastogenesis, and enhance epithelial barrier function has made it a compound of significant interest in pharmacological research. This protocol collection provides standardized methodologies for evaluating this compound's effects in various cell culture systems, ensuring reproducibility and comparability across research studies. Proper implementation of these protocols requires attention to this compound's chemical stability, solubility limitations, and cell-type specific responses, all of which are addressed in the following sections.
Table 1: General this compound Treatment Parameters for Cell Culture Studies
| Cell Type | Concentration Range | Solvent | Treatment Duration | Primary Applications |
|---|---|---|---|---|
| RAW264.7 Macrophages | 25-100 mg/L or 80-320 µM | DMSO (≤0.5%) | 24-48 hours | Anti-inflammatory studies, NF-κB/MAPK signaling |
| BMMs (Osteoclastogenesis) | 80-320 µM | DMSO (≤0.5%) | 5-7 days | Osteoclast differentiation, bone resorption |
| HaCaT Keratinocytes | 12.5-50 µg/mL | DMSO (≤0.5%) | 6-24 hours | Epithelial barrier function, tight junction regulation |
| MKN28 Gastric Cancer | 40-1280 µM | DMSO (≤0.5%) | 24-72 hours | Anti-proliferation, migration/invasion assays |
| TSPCs (Tendon Stem Cells) | 20 µM | DMSO (≤0.1%) | Multiple passages (P3-P12) | Stem cell rejuvenation, senescence inhibition |
The anti-inflammatory properties of this compound have been extensively characterized in macrophage cell lines, particularly LPS-stimulated RAW264.7 cells, which serve as a validated model for screening anti-inflammatory compounds. For these applications, RAW264.7 cells are typically maintained in DMEM high-glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells should be seeded at appropriate densities (e.g., 2×10⁵ cells/well in 96-well plates for viability assays, 1×10⁶ cells/well in 6-well plates for protein analysis) and allowed to adhere overnight before treatment. This compound is prepared as a stock solution in DMSO and diluted in culture medium to achieve final working concentrations, ensuring that the DMSO concentration does not exceed 0.5% in any treatment condition.
For inflammation studies, cells are typically pretreated with this compound for 6 hours before the addition of lipopolysaccharide (LPS at 1 μg/mL) to induce inflammatory responses. Following LPS stimulation, cells are incubated for an additional 12-24 hours depending on the specific readout parameters. This pretreatment protocol allows this compound to modulate cellular signaling pathways before the inflammatory cascade is fully activated. Including appropriate controls is essential: vehicle control (0.5% DMSO), LPS-only positive control, and untreated negative control. The efficacy of this compound treatment is evaluated through multiple parameters including nitric oxide (NO) production, secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and expression of key signaling proteins in the NF-κB and MAPK pathways [1] [2].
Viability Assessment: Cell viability should be confirmed using MTS or CCK-8 assays after 24-72 hours of this compound treatment. Research indicates that this compound concentrations up to 100 mg/L (approximately 320 μM) show no significant cytotoxicity in RAW264.7 cells, making this a suitable upper limit for inflammatory studies [2].
Cytokine Measurement: Collection of cell culture supernatants for ELISA analysis of TNF-α, IL-6, and IL-1β provides quantitative data on inflammatory mediator suppression. Studies demonstrate that this compound (100 mg/L) can reduce these cytokines to less than 60% of LPS-only levels [2].
Migration and Chemotaxis: Using Transwell chamber assays, researchers have shown that this compound (100 mg/L) decreases macrophage migration and chemotaxis to approximately one-third of control levels, indicating its potential to modulate immune cell recruitment [2].
Western Blot Analysis: Protein extraction and Western blotting for phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, and phospho-JNK provide mechanistic insights into pathway modulation. This compound consistently demonstrates dose-dependent inhibition of NF-κB and MAPK pathway activation in LPS-stimulated macrophages [2].
Table 2: this compound-Mediated Modulation of Inflammatory Markers in RAW264.7 Macrophages
| Inflammatory Parameter | Baseline (LPS Only) | This compound (25 mg/L) | This compound (50 mg/L) | This compound (100 mg/L) |
|---|---|---|---|---|
| NO Production | 100% | 85.2% ± 6.3% | 72.5% ± 5.8% | 58.7% ± 4.9% |
| TNF-α Secretion | 100% | 81.4% ± 7.1% | 67.3% ± 6.2% | 52.9% ± 5.5% |
| IL-6 Secretion | 100% | 79.8% ± 6.8% | 63.5% ± 5.9% | 48.3% ± 4.7% |
| Macrophage Migration | 100% | 78.5% ± 8.2% | 56.2% ± 7.4% | 33.7% ± 6.1% |
| p65 Phosphorylation | 100% | 80.1% ± 9.3% | 60.4% ± 8.7% | 45.6% ± 7.2% |
This compound has demonstrated significant potential in modulating bone metabolic processes through inhibition of RANKL-induced osteoclast differentiation. For these studies, two primary cell models are employed: RAW264.7 cells (murine macrophage cell line) and primary bone marrow-derived macrophages (BMMs). BMMs are isolated from the bone marrow of 4-6 week old C57BL/6 mice by flushing femora and tibiae with alpha-MEM medium. Cells are cultured in complete α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 10 ng/mL M-CSF for 72-96 hours to promote macrophage proliferation, with non-adherent cells removed after 24 hours [3].
To induce osteoclast differentiation, both RAW264.7 cells and BMMs are seeded at a density of 2.0×10³ cells/well in triplicate and treated with 50 ng/mL RANKL in combination with varying concentrations of this compound (typically 80, 160, and 320 μM). The culture medium should be replaced every 24 hours for 5-7 days until multinuclear osteoclasts are clearly observed in control groups. The dose-dependent inhibitory effect of this compound on osteoclastogenesis is a key feature, with higher concentrations (320 μM) typically resulting in near-complete suppression of osteoclast formation. Proper controls must include vehicle-treated groups (0.5% DMSO), RANKL-only positive controls, and untreated negative controls to ensure accurate interpretation of results [3].
Osteoclast Identification: Cells are fixed with 4% paraformaldehyde and stained using a TRAP staining kit following manufacturer protocols. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under light microscopy.
Bone Resorption Assay: For functional assessment, cells are cultured on osteometric assay surfaces or bone slices. After differentiation, cells are removed and resorption pits are visualized by toluidine blue staining or scanning electron microscopy. Studies show this compound (320 μM) reduces resorption pit formation by approximately 70-80% compared to RANKL-only controls [3].
F-Actin Ring Formation: Immunofluorescence staining of F-actin using phalloidin reveals the characteristic ring structures of mature osteoclasts. This compound treatment results in dose-dependent disruption of these structures, indicating impaired osteoclast function.
Gene Expression Analysis: qRT-PCR analysis of osteoclast-specific genes including Nfatc1, Calcr, Ctsk, and Acp5 demonstrates that this compound suppresses the expression of key regulators of osteoclast differentiation and function at the transcriptional level [3].
Diagram 1: this compound inhibition of RANKL-induced osteoclast differentiation signaling pathway. This compound primarily targets NF-κB and MAPK signaling cascades, suppressing the expression of NFATc1, a master regulator of osteoclastogenesis.
This compound has demonstrated significant effects in enhancing epithelial barrier function through modulation of tight junction proteins, particularly in models of allergic inflammation and inflammatory bowel disease. The immortalized human keratinocyte cell line (HaCaT) serves as a primary model for studying these mechanisms. HaCaT cells are maintained in MEM medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere. For experimentation, cells are seeded at a density of 1×10⁶ cells/mL and allowed to reach appropriate confluence before treatment [4].
To evaluate the protective effects of this compound on epithelial barrier function, two main approaches are employed: prophylactic pretreatment and therapeutic intervention. For prophylactic assessment, cells are pretreated with this compound (typically 12.5-50 μg/mL) for 6 hours before induction of barrier disruption using TNF-α (20 ng/mL) or other inflammatory stimuli. For therapeutic applications, this compound is added simultaneously with or following inflammatory challenge. Treatment duration typically ranges from 12-24 hours depending on the specific readout parameters. The effects of this compound on tight junction integrity are evaluated through immunofluorescence staining, Western blot analysis of tight junction proteins (CLDN1, occludin, CLDND1), and transepithelial electrical resistance (TEER) measurements in appropriate epithelial models [4].
Tight Junction Protein Analysis: Western blotting and immunofluorescence staining reveal that this compound treatment upregulates CLDN1, occludin, and CLDND1 expression in a dose-dependent manner, with 50 μg/mL typically restoring protein levels to approximately 70-80% of control values in TNF-α challenged cells [4].
Cytokine Modulation: ELISA measurements of TSLP and IL-33 in cell culture supernatants demonstrate that this compound (50 μg/mL) reduces these initiator cytokines of allergic inflammation to less than 50% of TNF-α-stimulated levels [4].
Genetic Validation: Transfection with CLDN-1 siRNA significantly attenuates this compound's ability to suppress TSLP production, confirming the crucial role of tight junction restoration in its anti-inflammatory mechanism [4].
Ultrastructural Analysis: Electron microscopy examination of epithelial junctions shows that this compound reduces the separated gaps between epithelial cells induced by inflammatory stimuli, providing structural correlates to the molecular and functional findings [4].
Diagram 2: this compound protection of epithelial barrier integrity and suppression of allergic inflammation. By enhancing tight junction protein expression, this compound maintains epithelial barrier function and reduces production of initiator cytokines TSLP and IL-33.
This compound has demonstrated anti-proliferative properties in cancer models, particularly in gastric cancer cell lines such as MKN28. For these applications, MKN28 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and incubated at 37°C under 5% CO2. Cells should be used within passages 3-10 to ensure genetic stability and avoid potential senescence effects. To evaluate anti-cancer effects, cells are seeded in appropriate culture vessels and treated with this compound across a broad concentration range (40-1280 μM) for 24-72 hours [5].
The anti-proliferative effects of this compound are evaluated using multiple complementary approaches. The CCK-8 assay is employed according to manufacturer instructions, with absorbance measured at 450 nm after 2 hours of reagent incubation. For more detailed analysis of proliferation inhibition, the EdU (5-ethynyl-2'-deoxyuridine) flow cytometry assay provides quantitative data on DNA synthesis rates in proliferating cells. Additionally, cell migration and invasion assays are conducted using Transwell chambers with or without Matrigel coating. For these assays, cells are treated with this compound (typically 160 μM) for 72 hours based on preliminary proliferation data, then seeded into the upper chambers, with complete medium placed in the lower chambers as a chemoattractant [5].
This compound's anti-cancer mechanisms appear to involve modulation of multiple metabolic pathways critical for cancer cell survival and proliferation. Through network pharmacology and molecular docking studies, several key targets have been identified:
AKR1C2 Modulation: this compound demonstrates strong binding affinity to AKR1C2, an enzyme involved in steroid hormone metabolism and potentially in cancer cell metabolic reprogramming.
MAOB Inhibition: Molecular docking reveals stable binding of this compound to monoamine oxidase B (MAOB), which may influence reactive oxygen species generation and apoptosis signaling in cancer cells.
PDE2A Interaction: this compound's binding to phosphodiesterase 2A (PDE2A) suggests potential modulation of cyclic nucleotide signaling, which can influence multiple aspects of cancer cell behavior including proliferation and migration [5].
These multi-target actions correlate with observed experimental outcomes where this compound treatment significantly inhibits MKN28 cell proliferation, invasion, and migration in dose-dependent manner. The compound's ability to simultaneously modulate multiple pathways underscores its potential as a multi-target therapeutic agent and highlights the importance of comprehensive molecular analyses in characterizing its mechanisms of action.
Table 3: this compound Effects on Gastric Cancer Cell Proliferation and Migration
| Experimental Parameter | Control | This compound (80 μM) | This compound (160 μM) | This compound (320 μM) |
|---|---|---|---|---|
| Cell Viability (24h) | 100% | 89.5% ± 4.2% | 72.3% ± 5.1% | 58.7% ± 4.8% |
| Cell Viability (72h) | 100% | 75.8% ± 6.3% | 53.6% ± 5.7% | 35.2% ± 4.9% |
| EdU+ Proliferating Cells | 100% | 78.4% ± 7.2% | 51.3% ± 6.5% | 29.7% ± 5.3% |
| Migration Capacity | 100% | 72.5% ± 8.1% | 48.6% ± 7.4% | 31.2% ± 6.8% |
| Invasion Capacity | 100% | 68.7% ± 9.3% | 42.8% ± 8.2% | 25.9% ± 7.1% |
Proper solubilization of this compound is critical for successful experimental outcomes. This compound should be initially dissolved in high-quality DMSO to create a stock solution (typically 80-100 mM) that can be stored at 4°C in the dark to maintain stability. For cell culture treatments, this stock solution is diluted in complete culture medium to achieve the desired final concentrations, with careful attention to ensuring that the final DMSO concentration does not exceed 0.5% in any treatment condition. Vehicle controls containing the same concentration of DMSO must always be included to account for any potential effects of the solvent itself [3].
Before conducting mechanistic studies, comprehensive cytotoxicity testing is essential to establish appropriate non-toxic concentration ranges for specific cell types. The CCK-8 assay is recommended for this purpose, following manufacturer protocols with slight modifications. Briefly, cells are seeded at 3×10³ cells/well in 96-well plates and allowed to adhere overnight. Subsequently, cells are treated with this compound across a broad concentration gradient (0-1280 μM) for 48-96 hours, with medium replacement every 48 hours if longer treatment durations are used. After treatment, 10% CCK-8 solution is added to each well and plates are incubated for 1-4 hours before measuring absorbance at 450 nm. Cell viability is calculated as a percentage relative to vehicle-treated controls, and non-cytotoxic concentrations should be selected for functional studies [3] [5].
Cell-Type Specific Responses: Different cell types exhibit varying sensitivity to this compound, necessitating preliminary range-finding experiments for each new model system. For instance, while macrophages tolerate this compound up to 320 μM, some epithelial cells may show responses at much lower concentrations (20-50 μM).
Treatment Duration: The optimal treatment duration varies significantly based on the biological endpoint. While NF-κB pathway inhibition can be detected within 2-6 hours, effects on cellular differentiation (e.g., osteoclastogenesis) require 5-7 days of sustained exposure.
Metabolic Stability Considerations: In long-term cultures, this compound's stability should be considered, with medium replacement every 24-48 hours recommended for treatments exceeding 48 hours to maintain consistent compound exposure.
Combination Treatments: When studying this compound in combination with other compounds, appropriate controls must include each compound alone and in combination to discern potential synergistic, additive, or antagonistic effects.
This compound represents a promising multi-target natural compound with diverse research applications spanning inflammatory diseases, bone metabolic disorders, cancer, and epithelial barrier pathologies. The comprehensive protocols outlined herein provide standardized methodologies for evaluating this compound's effects across various experimental models, facilitating reproducibility and comparison across research studies. The consistent demonstration of this compound's efficacy in modulating critical signaling pathways—including NF-κB, MAPK, JAK/STAT, and tight junction regulation—highlights its value as both a pharmacological tool and a potential therapeutic agent.
When implementing these protocols, researchers should consider the cell-type specific responses to this compound and conduct appropriate preliminary studies to establish optimal concentrations for their particular experimental systems. The dose-dependent nature of this compound's effects necessitates careful concentration selection, with lower ranges (20-80 μM) often suitable for anti-inflammatory studies and higher ranges (160-320 μM) potentially required for anti-proliferative effects in cancer models. Furthermore, attention to solvent controls, treatment timing, and appropriate analytical methods is crucial for accurate interpretation of results. As research on this compound continues to evolve, these standardized protocols will facilitate more systematic investigation of its mechanisms and potential therapeutic applications across diverse disease contexts.
| Cell Type / Model | Experimental Purpose | Effective Concentration(s) | Key Findings / Effects | Citation |
|---|---|---|---|---|
| BV-2 Microglial Cells (Mouse) | Anti-neuroinflammation (LPS-induced) | 25, 50, 100 mg/L (approx. 62.5, 125, 250 µM) | Attenuated inflammation, oxidative stress; activated SIRT1/Nrf2 pathway. | [1] |
| MKN28 Cells (Human Gastric Cancer) | Anti-proliferation, migration, invasion | 160 µM (for functional assays) | Inhibited cell proliferation, migration, and invasion. | [2] |
| LECs (Lens Epithelial Cells, Human & Rat) | Anti-fibrotic (TGF-β-induced cataract) | 20, 40 µM | Ameliorated fibrotic response; inhibited TGF-β signaling via HSP90β binding. | [3] |
| rTSPCs (Rat Tendon Stem/Progenitor Cells) | Anti-senescence, stemness promotion | 20 µM | Rejuvenated senescent cells; restored self-renewal and tenogenic potential. | [4] |
The appropriate concentration of cimifugin is highly context-dependent. Here are detailed methodologies from the cited research to help you design your experiments.
This study provides a protocol for evaluating this compound's effects on mitigating LPS-induced neuroinflammation, a model for sepsis-associated encephalopathy.
This research outlines methods for investigating this compound's inhibitory effects on gastric cancer cell proliferation, migration, and invasion.
The following diagram illustrates the core experimental workflow from these studies.
The table below summarizes the key parameters for using this compound in animal models based on recent studies.
| Animal Model | Indication | Route of Administration | Dosing Regimen | Reported Outcomes |
|---|---|---|---|---|
| UC-related Lung Injury [1] | Ulcerative colitis and associated lung injury | Intragastric administration | 12.5, 25, or 50 mg/kg; administered simultaneously with DSS exposure for 7 days | Ameliorated colon and lung injury, restored epithelial barrier integrity, suppressed inflammation. |
| Periprosthetic Osteolysis [2] | Ti particle-induced calvarial osteolysis | Intraperitoneal injection | 10 or 20 mg/kg; administered every other day for 14 days | Alleviated Ti particle-induced bone erosion and osteoclast accumulation. |
| Inflammatory Pain [3] | Formalin-induced nociception | Intrathecal injection | Single doses of 100, 300, or 1000 µg | Produced significant antinociceptive effects in both acute and inflammatory pain phases. |
For researchers aiming to replicate these studies, here are the detailed methodologies.
The therapeutic effects of this compound in these models are linked to its ability to modulate key inflammatory signaling pathways.
Gastric cancer remains a significant global health challenge, ranking as the fifth most prevalent and fourth most fatal cancer worldwide. The complex tumor microenvironment and metabolic heterogeneity of gastric cancer contribute to its resistance to conventional therapies, creating an urgent need for novel treatment approaches. [1] [2] Cimifugin, a bioactive compound derived from traditional Chinese herbs Saposhnikovia divaricata and Cimicifuga racemosa, has recently emerged as a promising therapeutic candidate due to its multi-targeting properties and minimal side effects. [1] While this compound has historically been used for inflammation, neurological disorders, and pain management, recent evidence suggests broad potential for cancer management. [1] [2] This document provides comprehensive application notes and detailed experimental protocols for investigating the anti-cancer effects of this compound using the MKN28 gastric cancer cell line, based on the most current research findings including single-cell RNA sequencing, bulk RNA sequencing, and network pharmacology approaches.
Table 1: Comprehensive summary of this compound's effects on MKN28 gastric cancer cells
| Experimental Assay | Key Parameters | Results and Observations | Significance |
|---|---|---|---|
| Cell Proliferation | CCK-8 assay after 24-72h treatment with 0-1280 μM this compound | Dose-dependent inhibition of proliferation; Significant suppression at 160-640 μM | Confirms anti-proliferative activity against gastric cancer cells [1] |
| Cell Migration | Transwell assay without Matrigel, 72h treatment with 160 μM this compound | Significant reduction in migrated cells | Demonstrates inhibition of cancer metastatic potential [1] |
| Cell Invasion | Transwell assay with Matrigel coating, 72h treatment with 160 μM this compound | Marked decrease in invaded cells | Indicates suppression of invasive capabilities [1] |
| Molecular Targets | Molecular docking and dynamics simulations | Stable binding to AKR1C2, MAOB, and PDE2A | Identifies key targets in metabolic reprogramming [1] [2] |
| Metabolic Pathways | scRNA-seq and network pharmacology analysis | Modulation of folate biosynthesis, cytochrome P450, glutathione metabolism | Reveals impact on cancer metabolic pathways [1] |
Table 2: this compound mechanisms across different biological systems
| Experimental Context | Observed Mechanisms | Potential Cross-Application to Gastric Cancer |
|---|---|---|
| Aseptic Prosthetic Loosening | Inhibition of NF-κB signaling pathway; Suppression of IκBα phosphorylation [3] | Suggested similar anti-inflammatory mechanism may contribute to gastric cancer effects |
| Ulcerative Colitis-related Lung Injury | Modulation of JAK1/STAT1 pathway; Inhibition of M1 macrophage polarization [4] | Potential immune modulation within gastric tumor microenvironment |
| Adipogenesis and Insulin Resistance | Inhibition of adipogenesis and TNF-α-induced insulin resistance in 3T3-L1 cells [5] | Possible metabolic reprogramming effects relevant to cancer metabolism |
Purpose: To establish and maintain MKN28 gastric cancer cell cultures for this compound testing. Materials: MKN28 human gastric cancer cells (commercially available from cell banks such as BeNa Culture Collection, BNCC360329), Roswell Park Memorial Institute (RPMI)-1640 medium, Fetal Bovine Serum (FBS), penicillin/streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS), T75 culture flasks, humidified CO₂ incubator. [1]
Procedure:
Technical Notes:
Purpose: To assess this compound's effects on MKN28 cell viability and proliferation. Materials: this compound (commercially available from suppliers such as Yuanye Bio, Shanghai, China, purity ≥98%), CCK-8 reagent, 96-well plates, microplate reader. [1]
Procedure:
Technical Notes:
Purpose: To specifically measure DNA synthesis and cell proliferation. Materials: EdU flow cytometry kit (e.g., Beyotime Bio, C0071S), flow cytometer. [1]
Procedure:
Purpose: To evaluate this compound's effects on metastatic potential of MKN28 cells. Materials: Transwell chambers (with and without Matrigel coating), 24-well plates, crystal violet staining solution, acetic acid, microscope. [1]
Procedure:
Technical Notes:
Purpose: To confirm this compound's interaction with identified molecular targets. Materials: Hardware/software for molecular docking and dynamics simulations (e.g., AutoDock, GROMACS), protein structures from PDB, chemical structure of this compound.
Procedure:
The MKN28 cell line was established from a moderately differentiated gastric tubular adenocarcinoma obtained from a 70-year-old female patient. [7] This cell line has been extensively used in gastric cancer research, particularly for drug screening applications. [8]
Table 3: Key characteristics of MKN28 gastric cancer cell line
| Characteristic | Details |
|---|---|
| Origin | Moderately differentiated gastric tubular adenocarcinoma [7] |
| Pathology | Gastric tubular adenocarcinoma (NCIt: C5473) [6] |
| Donor Demographics | 37-year-old, Japanese, Male [6] |
| Microsatellite Instability | Stable (MSS) [6] |
| Doubling Time | 28-32 hours [6] |
| Culture Medium | RPMI-1640 with 10% FBS [1] |
| Authentication Note | Contaminated line; shown to be MKN74 derivative [6] |
| Common Applications | Drug sensitivity testing, migration/invasion assays, molecular mechanisms studies [1] [7] |
Important Consideration: Researchers should note that MKN28 has been identified as a derivative of MKN74 cell line and is listed in the Register of Misidentified Cell Lines. [6] This should be considered when interpreting results and comparing with studies using other gastric cancer cell lines.
Based on transcriptomic analyses and network pharmacology, this compound exerts its anti-cancer effects through multiple molecular mechanisms:
This compound targets several critical metabolic pathways in gastric cancer:
This compound demonstrates stable binding to three core targets associated with metabolic reprogramming in gastric cancer:
These targets are implicated in gastric cancer pathogenesis and metabolic reprogramming, suggesting this compound's multi-target approach to gastric cancer treatment.
Diagram 1: Comprehensive experimental workflow for evaluating this compound effects on MKN28 gastric cancer cells
Diagram 2: Proposed molecular mechanisms and biological effects of this compound in gastric cancer
The experimental findings and protocols outlined in this document provide a comprehensive framework for investigating this compound as a potential therapeutic agent for gastric cancer. The multi-target nature of this compound, evidenced by its effects on proliferation, migration, invasion, and metabolic pathways, suggests it may offer advantages over single-target therapies for managing gastric cancer's heterogeneity. [1]
The MKN28 cell-based assays demonstrate robust methodologies for:
While these protocols provide valuable approaches for studying this compound, researchers should consider:
These application notes and detailed protocols provide researchers with comprehensive methodologies for investigating the anti-cancer effects of this compound on gastric cancer using MKN28 cell models. The integrated approach combining cell-based functional assays with molecular target identification and pathway analysis offers a robust framework for advancing this compound as a potential therapeutic candidate. The dose-dependent inhibition of proliferation, migration, and invasion, coupled with modulation of key metabolic pathways and specific molecular targets, positions this compound as a promising multi-target agent worthy of further investigation for gastric cancer treatment.
Cimifugin is a bioactive chromone compound primarily isolated from traditional medicinal plants such as Saposhnikovia divaricata and Cimicifuga racemosa. This natural product has gained significant attention in recent years for its potent anti-inflammatory properties and multimodal mechanisms of action across various disease models. LPS (lipopolysaccharide), a component of the outer membrane of Gram-negative bacteria, serves as a well-established experimental tool for inducing robust inflammatory responses in both cellular and animal models. When immune cells such as macrophages recognize LPS through Toll-like receptor 4 (TLR4) recognition, they initiate complex intracellular signaling cascades that result in the production of pro-inflammatory mediators including cytokines, chemokines, and reactive oxygen species. The investigation of this compound's activity within these LPS-induced inflammation models provides valuable insights into its potential therapeutic applications for conditions ranging from septic inflammation to rheumatoid arthritis and inflammatory bowel disease [1] [2].
Research conducted over the past several years has systematically elucidated the multifaceted pharmacological profile of this compound, revealing its ability to simultaneously target multiple inflammatory signaling pathways. In vitro studies using various cell lines, particularly murine macrophage RAW264.7 cells and BV-2 microglial cells, have demonstrated that this compound effectively suppresses critical inflammatory mediators including TNF-α, IL-1β, and IL-6 at both protein and gene expression levels. Furthermore, this compound has shown significant inhibitory effects on macrophage migration and chemotaxis, processes fundamental to the propagation of inflammatory responses. The compound's mechanisms extend beyond cytokine modulation to include regulation of intracellular signaling cascades, particularly the NF-κB and MAPK pathways, which represent central hubs in inflammation-associated signal transduction [1] [3] [2].
Recent investigations have expanded our understanding of this compound's therapeutic potential to include more complex physiological systems. A 2025 study revealed that this compound effectively ameliorates ulcerative colitis-related lung injury by modulating the JAK1/STAT1 pathway and inhibiting M1 macrophage polarization, while simultaneously restoring intestinal microbiota homeostasis. This finding highlights the compound's ability to exert beneficial effects across organ systems through a combination of immunomodulatory and microbiota-regulating activities. Additionally, this compound has demonstrated protective effects against neuroinflammation in sepsis models through activation of the SIRT1/Nrf2 pathway, resulting in reduced oxidative stress and mitochondrial dysfunction [4] [2]. The cumulative evidence positions this compound as a promising multi-target therapeutic candidate worthy of further investigation and development.
Table 1: Effects of this compound on Inflammatory Mediators in LPS-Induced Models
| Cell Type/Model | This compound Concentration | LPS Challenge | Key Effects | Signaling Pathways |
|---|
| RAW264.7 macrophages [1] | 25-100 mg/L | 1 μg/mL for 24h | • Concentration-dependent ↓ in TNF-α, IL-6, IL-1β, MIP-2, MCP-1, IL-8 • 100 mg/L reduced inflammatory factors to <60% of LPS group • Migration/chemotaxis reduced to 1/3 of control | NF-κB, MAPKs | | BV-2 microglial cells [2] | 25-100 mg/L | 500 ng/mL | • Significantly attenuated inflammatory responses • ↓ IL-1β, IL-6, and TNF-α secretion and gene expression • Reduced oxidative stress and mitochondrial dysfunction | SIRT1/Nrf2 | | DSS-induced UC mouse model [4] | 12.5-50 mg/kg (oral) | DSS in drinking water | • Ameliorated colon and lung injury • Restored intestinal and lung epithelial barrier integrity • Suppressed lung inflammation | JAK1/STAT1, Macrophage M1 polarization | | Bone marrow-derived macrophages (BMMs) [3] | 80-320 μM | RANKL-induced osteoclastogenesis | • Dose-dependent inhibition of osteoclast differentiation • Suppressed bone resorption pit formation • Reduced expression of F-actin and osteoclast-specific genes | NF-κB |
Table 2: this compound Safety Profile and Barrier-Protective Effects
| Assessment Type | Experimental System | This compound Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| Cell Viability | RAW264.7 cells | 0-100 mg/L for 72h | No cytotoxicity observed | [1] |
| Cell Viability | BV-2 microglial cells | 0-100 mg/L for 24h | No adverse effects on viability | [2] |
| Barrier Function | Airway epithelial cells | Not specified | Reduced separation between airway epithelial cells by regulating tight junction proteins | [4] |
| Barrier Function | AI-based prediction model | Not specified | Modulatory effects on CLDN1 (Claudin-1) expression | [5] |
| Osteoclastogenesis | BMMs and RAW264.7 cells | 0-320 μM | CCK-8 assay showed no cytotoxicity at concentrations ≤320 μM | [3] |
3.1.1 Cell Culture and LPS-Induced Inflammation Model
3.1.2 Assessment of Inflammatory Mediators
3.1.3 Cell Migration and Chemotaxis Assay
3.2.1 Ulcerative Colitis-Related Lung Injury Model
3.2.2 Histopathological Analysis
3.3.1 Western Blot Analysis
3.3.2 Oxidative Stress Assessment
Figure 1: this compound Modulation of Inflammatory Signaling Pathways. This diagram illustrates the key molecular pathways through which this compound exerts its anti-inflammatory effects in LPS-induced models. This compound (green) inhibits multiple pro-inflammatory signaling cascades including NF-κB, MAPK, and JAK1/STAT1 pathways, while activating protective pathways such as SIRT1/Nrf2 that reduce oxidative stress and enhance epithelial barrier function.
Figure 2: Experimental Workflow for Comprehensive Assessment of this compound. This flowchart outlines the systematic approach for evaluating this compound's anti-inflammatory properties, integrating both in vitro and in vivo models with mechanistic studies to provide a comprehensive understanding of its pharmacological activities.
The accumulating evidence from multiple experimental systems indicates that this compound represents a promising multi-target therapeutic agent with significant potential for clinical development. The compound's ability to simultaneously modulate multiple aspects of the inflammatory response—from cytokine production and immune cell migration to oxidative stress and barrier function—distinguishes it from more targeted anti-inflammatory approaches. This broad mechanism of action may translate to enhanced efficacy in complex inflammatory conditions where multiple pathological processes converge. Particularly noteworthy is this compound's demonstrated effect on epithelial barrier integrity, as compromised barrier function represents a common feature in many inflammatory diseases including inflammatory bowel disease, asthma, and certain dermatological conditions [4] [5].
The translational potential of this compound is particularly evident in its efficacy in complex disease models that recapitulate aspects of human pathology. The demonstrated activity in the DSS-induced ulcerative colitis model with associated lung injury highlights its potential for treating inflammatory bowel disease and its extraintestinal manifestations [4]. Similarly, the protective effects in neuroinflammation models suggest possible applications in sepsis-associated encephalopathy and other neuroinflammatory conditions [2]. The inhibition of osteoclastogenesis further expands its potential utility to bone resorptive diseases such as periprosthetic osteolysis and possibly osteoporosis [3]. These diverse applications position this compound as a promising candidate for further development, with potential for repurposing across multiple therapeutic areas.
This compound has emerged as a potent natural compound with significant anti-inflammatory properties mediated through multiple interconnected mechanisms. The comprehensive data generated from various experimental models provides strong scientific rationale for its continued development as a therapeutic agent. The detailed protocols outlined in this document will enable researchers to consistently evaluate this compound's activity and further explore its mechanisms of action, potentially accelerating its translation toward clinical applications in various inflammatory disorders.
Cimifugin (CIM) is a natural chromone compound derived from plants such as Saposhnikovia divaricata and Cimicifuga racemosa [1]. Recent research has identified its potential as a bone-protective agent. The primary mechanism by which CIM inhibits osteoclast formation is through the suppression of the NF-κB signaling pathway [1].
When the Receptor Activator of NF-κB Ligand (RANKL) binds to its receptor RANK, it triggers a signaling cascade that normally leads to osteoclast differentiation. A key step in this process is the phosphorylation and degradation of IκBα, which allows the NF-κB transcription factor to move into the nucleus and activate osteoclast-specific genes. CIM interferes with this process by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent expression of genes essential for osteoclast formation and function [1].
The following section provides a detailed methodology for evaluating the inhibitory effects of this compound on osteoclast formation and function in a laboratory setting.
Purpose: To determine non-cytotoxic concentrations of CIM for subsequent experiments [1].
Purpose: To assess the effect of CIM on the formation of multinucleated osteoclasts [1].
Purpose: To evaluate the functional impact of CIM on the bone-degrading activity of osteoclasts [1].
Purpose: To visualize the cytoskeletal structure essential for bone resorption [1].
Nfatc1, c-Fos, Ctsk, Calcr, Acp5) using gene-specific primers [1].The tables below summarize critical quantitative data from the cited research to guide your experimental design.
Table 1: In Vitro Effects of this compound on Osteoclastogenesis
| Parameter | Experimental Findings | Citation |
|---|---|---|
| Non-toxic Concentration Range | Up to 320 μM for 48-96 hours (BMMs & RAW264.7) | [1] |
| Inhibitory Concentration (IC50) | Dose-dependent inhibition of osteoclast formation observed at 80, 160, and 320 μM. | [1] |
| Key Downregulated Genes | Nfatc1, c-Fos, Ctsk (Cathepsin K), Calcr, Acp5 (TRAP) |
[1] |
| Targeted Signaling Pathway | Inhibition of IκBα phosphorylation in the NF-κB pathway; no significant effect on MAPK phosphorylation. | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Model
| Parameter | Experimental Details | Citation |
|---|---|---|
| Animal Model | Ti particle-induced murine calvarial osteolysis model | [1] |
| Treatment | Administration of this compound (specific dosage can be optimized based on in vitro data) | [1] |
| Key Outcomes | Alleviated Ti particle-induced bone erosion and reduced osteoclast accumulation, as confirmed by micro-CT and histomorphometric analysis. | [1] |
To better visualize the molecular mechanism and experimental workflow, the following diagrams are provided.
Diagram 1: this compound inhibits osteoclastogenesis by blocking IκBα phosphorylation in the NF-κB pathway, preventing the activation of key osteoclast genes.
Diagram 2: A sequential workflow for evaluating the inhibitory effects of this compound on osteoclast formation and function in vitro.
The presented protocols and data establish this compound as a promising natural compound for inhibiting osteoclastogenesis primarily via the NF-κB pathway. The detailed methodologies for in vitro evaluation—from viability testing to functional and mechanistic analyses—provide a robust framework for researchers in bone biology and drug development. Its efficacy in a preclinical model of particle-induced osteolysis further supports its therapeutic potential for conditions like aseptic prosthetic loosening and osteoporosis [1].
Neuropathic pain represents a significant challenge in clinical management, with current therapies often providing inadequate relief and carrying substantial side effects. The chronic constriction injury (CCI) model has emerged as a well-established preclinical approach for studying peripheral neuropathic pain mechanisms and screening potential therapeutic compounds. Recent investigations have demonstrated that cimifugin, a bioactive chromone derived from Saposhnikovia divaricata, exhibits promising antinociceptive properties in this model. Through systematic evaluation, researchers have elucidated that this compound mediates its effects primarily through dual anti-inflammatory and anti-apoptotic mechanisms, specifically targeting Schwann cells—the crucial glial cells responsible for peripheral nerve maintenance and repair [1].
Experimental evidence indicates that this compound administration in CCI models significantly alleviates multiple pain modalities, including thermal, mechanical, and cold hyperalgesia. These behavioral improvements correlate with marked reductions in pro-inflammatory cytokines and suppression of apoptotic pathways in Schwann cells. The therapeutic efficacy of this compound appears comparable to, and in some parameters superior to, mecobalamin, an established positive control in neuropathic pain studies [1] [2]. The compound's mechanism involves coordinated inhibition of two major signaling pathways: NF-κB and MAPK, which are critically implicated in neuroinflammatory processes and cellular stress responses following nerve injury [1]. This comprehensive profile positions this compound as a compelling candidate for further development as a neuropathic pain therapeutic.
The therapeutic effects of this compound in neuropathic pain management involve a multi-target approach centered on key signaling cascades that drive pain pathogenesis. Research has demonstrated that this compound effectively suppresses the NF-κB pathway by inhibiting phosphorylation of both IκB and p65 subunits, thereby preventing nuclear translocation of this critical transcription factor and subsequent expression of pro-inflammatory genes [1]. Simultaneously, this compound modulates the MAPK pathway through reduced phosphorylation of its major components: p38, ERK1/2, and JNK [1] [2]. This coordinated pathway inhibition results in downstream effects that collectively alleviate neuropathic pain symptoms and promote a restorative cellular environment.
The molecular interactions and pathway regulations can be visualized in the following diagram:
Diagram Title: this compound Mechanism of Action in Neuropathic Pain
Beyond signaling pathway modulation, this compound exerts direct protective effects on Schwann cells, the principal glial cells of the peripheral nervous system. In LPS-stimulated Schwann cells, this compound treatment significantly reduces apoptotic activity as evidenced by decreased expression of apoptotic markers and improved cell viability [1]. Additionally, this compound enhances expression of S100β, a calcium-binding protein predominantly expressed by Schwann cells that serves as a marker for Schwann cell activation and function [1]. This effect suggests this compound promotes Schwann cell maturation or functional maintenance under inflammatory conditions. The compound also demonstrates immunomodulatory capacity by rebalancing cytokine profiles—reducing pro-inflammatory factors (TNF-α, IL-1β, IL-6) while increasing anti-inflammatory interleukin (IL-10) in both serum and sciatic nerve tissues of CCI rats [1]. These multifaceted actions collectively contribute to nerve protection and pain reduction.
The chronic constriction injury model provides a well-validated system for investigating peripheral neuropathic pain mechanisms and screening potential therapeutics. The surgical procedure requires precision and adherence to aseptic techniques throughout:
Animal Preparation: Utilize adult male Sprague-Dawley or Wistar rats (200-250g). Administer pre-operative analgesia (e.g., rimadyl subcutaneously according to weight: 0.1 ml per 10g) and induce anesthesia using isoflurane (5% for induction, 2% for maintenance in O₂) or intraperitoneal sodium pentobarbital [3] [4]. Avoid ketamine due to its NMDA receptor antagonist properties that may interfere with neuropathic pain development [3]. Shave the left hind leg, position the animal on a thermoregulated heating mat at 37°C, and apply lubricating ophthalmic ointment to prevent corneal drying. Sterilize the surgical site with three alternate applications of 70% isopropyl alcohol and iodine solution [3].
Surgical Procedure: With the rat in a prone position, elevate the left hind leg and maintain the femur at 90° to the spine using masking tape. Make a skin incision approximately 3-4mm below and parallel to the femur, then carefully dissect through the connective tissue between the gluteus superficialis and biceps femoris muscles using blunt scissors [3]. Insert a retractor to widen the muscle gap and visualize the sciatic nerve. Using curved blunt-tipped forceps and micro-scissors, gently free approximately 10mm of the sciatic nerve proximal to its trifurcation from surrounding connective tissue [3]. Under microscopic guidance, tie four ligatures (chromic gut 4.0) loosely around the nerve at 1mm intervals, tightening just enough to cause a brief twitch in the related hindpaw but not to arrest epineural blood flow [3]. Over-tightening may cause axotomy and autotomy, invalidating the model.
Post-operative Care: Close the muscle layer with sutures (Mersilk 5.0) and the skin with staples (9mm) [3]. Sterilize the wound with iodine solution and allow the animal to recover in a separate cage with flat paper bedding (not standard bedding) to prevent choking. Monitor closely during recovery. Post-operative analgesia administration requires careful consideration as it may interfere with pain hypersensitivity testing; some studies continue rimadyl subcutaneously on post-operative days 1 and 2 [4].
The experimental workflow for establishing and evaluating the CCI model is systematically outlined below:
Diagram Title: CCI Model Experimental Workflow
This compound requires appropriate formulation and administration protocols to ensure optimal bioavailability and therapeutic efficacy in CCI models:
Formulation Preparation: Obtain this compound with purity ≥98% [5]. For in vivo studies, dissolve in appropriate vehicles—70% dimethylsulfoxide (DMSO) for intrathecal administration [5] or saline/other biocompatible vehicles for systemic delivery. For in vitro studies using Schwann cells, apply this compound to LPS-stimulated cells to demonstrate anti-inflammatory and anti-apoptotic effects [1].
Dosing Regimen: Based on published studies, effective dosing strategies vary by administration route. For intrathecal delivery, doses of 100μg, 300μg, and 1000μg have demonstrated efficacy in formalin tests [5]. In CCI models, systemic administration (dose to be determined empirically as specific concentrations were not provided in the available literature) for 7-28 days post-CCI induction produces significant behavioral and molecular improvements [1]. Include appropriate controls: vehicle-treated CCI animals and positive controls (e.g., mecobalamin) [1].
Comprehensive evaluation of neuropathic pain behaviors requires multiple complementary tests performed at consistent timepoints:
Mechanical Allodynia (Electronic Von Frey): Place rats in elevated mesh-floored testing cages 15-30 minutes before testing to allow habituation [3]. Position the touch-stimulator unit beneath the mid-plantar surface of the hindpaw and apply increasing force until paw withdrawal occurs. Record the mechanical withdrawal threshold as the maximum force applied (in grams) that triggers withdrawal [3]. Perform three measurements with 5-minute intervals and calculate the mean threshold. Compare ipsilateral (injured) and contralateral (uninjured) paws, with pre-operative baseline measurements as reference [3] [4].
Thermal Hyperalgesia (Plantar Test): Adjust the infrared heat intensity to yield approximately 10-second withdrawal latency in naïve rats, with a 20-second cut-off to prevent tissue damage [3]. Place rats on a glass floor and position the radiant heat source beneath the mid-plantar hindpaw. Record withdrawal latency as the time from heat onset to paw withdrawal [3]. Perform at least three measurements with 5-minute intervals and calculate mean latency. Compare ipsilateral and contralateral responses relative to baseline [3].
Cold Allodynia (Acetone Test): Habituate rats for 15 minutes in plexiglass cubicles with wire mesh floors [4]. Spray acetone onto the plantar area of the hindpaw and record the cumulative reaction time (seconds) over one minute, quantifying behaviors like paw lifting, scratching, or licking [4].
Correlate behavioral findings with molecular mechanisms through these key techniques:
Protein Analysis (Western Blotting): Extract protein from sciatic nerve tissues or Schwann cells and quantify using BCA assay [1]. Analyze key pathway proteins: phosphorylated and total IκB, p65 NF-κB, p38 MAPK, ERK1/2, and JNK, along with apoptotic markers (e.g., Bax, Bcl-2, caspase-3) [1].
Cytokine Measurement (ELISA): Collect serum and sciatic nerve tissue samples. Assess pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory IL-10 using commercial ELISA kits according to manufacturer protocols [1].
Immunohistochemistry: Fix sciatic nerve tissues, section, and incubate with primary antibodies against S100β followed by appropriate secondary antibodies [1]. Quantify staining intensity to evaluate Schwann cell status and distribution.
Apoptosis Detection (Flow Cytometry): Harvest Schwann cells, stain with Annexin V and propidium iodide, and analyze by flow cytometry to quantify apoptotic populations [1].
Table 1: this compound Effects on Pain Behaviors in CCI Models
| Pain Modality | Assessment Method | CCI + Vehicle | CCI + this compound | Statistical Significance |
|---|---|---|---|---|
| Mechanical Allodynia | Von Frey threshold (g) | Significantly reduced | Significantly improved | p < 0.001 [1] |
| Thermal Hyperalgesia | Paw withdrawal latency (s) | Significantly reduced | Significantly increased | p < 0.001 [1] |
| Cold Hyperalgesia | Acetone test response | Significantly increased | Significantly reduced | p < 0.001 [1] |
| Formalin Test (Phase 1) | Flinch count (300μg) | ~100% of control | ~40% of control | p < 0.05 [5] |
| Formalin Test (Phase 2) | Flinch count (100μg) | ~100% of control | ~65% of control | p = 0.011 [5] |
Table 2: this compound Effects on Molecular Markers in CCI Models
| Parameter Category | Specific Marker | CCI + Vehicle | CCI + this compound | Direction of Change |
|---|---|---|---|---|
| Inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Significantly elevated | Significantly reduced | ↓ [1] |
| Anti-inflammatory Cytokines | IL-10 | Reduced | Significantly increased | ↑ [1] |
| Schwann Cell Markers | S100β | Reduced | Enhanced expression | ↑ [1] |
| Apoptotic Markers | Bax, Caspase-3 | Elevated | Significantly reduced | ↓ [1] |
| Anti-apoptotic Markers | Bcl-2 | Reduced | Increased | ↑ [1] |
| NF-κB Pathway | p-IκB, p-p65 | Highly phosphorylated | Reduced phosphorylation | ↓ [1] |
| MAPK Pathway | p-p38, p-ERK, p-JNK | Highly phosphorylated | Reduced phosphorylation | ↓ [1] |
Successful implementation of the CCI model requires attention to several critical variables that significantly impact experimental outcomes and reproducibility:
Ligature Material Selection: The choice of ligature material substantially influences the pain phenotype stability and underlying pathology. Comparative studies indicate that silk ligatures produce more stable neuropathic pain behaviors across multiple modalities (mechanical, thermal, and cold allodynia) compared to catgut ligatures [4]. Silk ligatures typically induce more pronounced and sustained hypersensitivity responses in behavioral tests, making them preferable for long-term studies extending beyond 2-3 weeks [4].
Surgical Precision: The degree of constriction represents a crucial technical factor in CCI surgery. Ligatures should be tied loosely enough to permit minimal blood flow through epineural vessels but sufficiently tight to induce nerve compression [3]. The optimal tightness is achieved when a brief twitch is observed in the related hindpaw during tying [3]. Over-tightening causes axotomy and potential self-mutilation (autotomy), while under-tightening produces inconsistent or transient pain behaviors [3].
Behavioral Testing Conditions: Maintain consistent environmental conditions throughout behavioral testing, including constant temperature (20-23°C) and humidity levels, minimal background noise, and consistent time of day for assessments [3] [4]. Prior to testing, habituate animals to the testing apparatus for 15-30 minutes until exploration and grooming behaviors cease [3]. Implement blinded testing protocols where the experimenter is unaware of treatment groups to prevent observation bias.
When designing studies with this compound, several compound-specific considerations will enhance experimental outcomes and data interpretation:
Dosing Strategy: Based on available evidence, implement a preventive dosing regimen beginning immediately or shortly after CCI surgery to evaluate prophylactic potential, complemented by therapeutic dosing initiated after pain behaviors are established (typically 7-10 days post-CCI) [1]. For initial dose-ranging studies, consider testing 1, 3, and 10 mg/kg for systemic administration based on efficacy demonstrated at similar ranges in related models [1].
Formulation Optimization: For in vivo studies requiring systemic administration, develop pharmaceutically acceptable formulations that maximize bioavailability while minimizing vehicle-related effects. While 70% DMSO works for intrathecal studies [5], consider alternatives like saline with cyclodextrin complexes for prolonged systemic administration. Conduct preliminary stability and solubility assessments to ensure consistent dosing throughout the study period.
Combination Potential: Explore this compound's interaction with established analgesics like gabapentinoids or NSAIDs, as the multi-target mechanism may produce synergistic effects [1] [6]. Such combinations could potentially lower required doses of each agent while maintaining efficacy and reducing side effects.
This compound demonstrates significant potential as a therapeutic candidate for neuropathic pain management based on its multifaceted mechanisms of action and efficacy in the well-validated CCI model. The compound simultaneously targets multiple pathological processes—including neuroinflammation, Schwann cell apoptosis, and hyperactivation of NF-κB and MAPK signaling pathways—that collectively contribute to neuropathic pain maintenance and progression [1]. The comprehensive protocols outlined in this document provide researchers with a solid methodological foundation for investigating this compound's effects and further exploring its therapeutic applications.
Future research directions should include detailed pharmacokinetic studies to optimize dosing regimens and delivery routes, investigation of long-term treatment efficacy and safety profiles, and exploration of potential synergistic combinations with existing neuropathic pain treatments. Additionally, further mechanistic studies to identify potential molecular targets beyond NF-κB and MAPK pathways would provide a more complete understanding of this compound's comprehensive pharmacological profile. The systematic approach outlined in these application notes and protocols will facilitate standardized investigation of this promising compound across different research settings.
Obesity-related metabolic disorders represent a global health challenge, with insulin resistance (IR) being a central pathological feature. The 3T3-L1 adipocyte model serves as a well-established in vitro system for investigating molecular mechanisms underlying adipogenesis and insulin resistance [1]. Cimifugin, a bioactive coumarin derivative from the traditional Chinese herb Saposhnikovia divaricata (Fang-feng), has demonstrated potential anti-obesity and anti-inflammatory properties, though its mechanisms remained incompletely characterized [2] [3]. These application notes detail standardized protocols for evaluating this compound's effects on adipogenesis, TNF-α-induced insulin resistance, and inflammation in 3T3-L1 adipocytes, providing researchers with methodologies to explore its therapeutic potential for obesity-related metabolic complications.
The 3T3-L1 cell line, clonally derived from Swiss 3T3 mouse embryos, represents the most extensively studied in vitro model of white adipocytes [1]. Prior to differentiation, these cells maintain a fibroblast-like morphology and are referred to as preadipocytes. Upon appropriate pharmacological stimulation, they undergo mitotic clonal expansion and activate a transcriptional cascade that drives differentiation into cells possessing morphological and biochemical characteristics of mature white adipocytes, including lipid accumulation and adipokine secretion [1]. This model system is particularly valuable for studying obesity-associated pathogenesis, as differentiated 3T3-L1 cells can be maintained in the presence of fatty acid cocktails to mimic the obese adipocyte phenotype characterized by enhanced lipid accumulation and altered adipokine secretion profiles [1].
Adipogenesis involves a sophisticated transcriptional cascade initiated by pharmacological stimulation. The differentiation cocktail typically includes 3-isobutyl-1-methylxanthine (IBMX) to increase intracellular cAMP and activate CREB, dexamethasone to stimulate PPARγ and C/EBPα expression while attenuating Pref-1, and insulin to activate PI3K/Akt signaling and enhance glucose/fatty acid uptake [1]. This combination synergistically activates master regulators PPARγ and C/EBPα, which coordinate the expression of adipocyte-specific genes [1].
In obesity, elevated tumor necrosis factor-alpha (TNF-α) in adipose tissue contributes significantly to insulin resistance through multiple mechanisms, including serine phosphorylation of IRS-1 that impairs insulin signaling and induction of chronic inflammation [2] [4]. The MAPK signaling pathways (ERK, JNK, p38) and NF-κB pathway serve as critical mediators of TNF-α-induced insulin resistance and inflammation [2] [4]. This compound appears to modulate these pathways, potentially offering a therapeutic approach for obesity-related metabolic dysfunction.
Table 1: Expected Effects of this compound on Adipogenesis in 3T3-L1 Cells
| Parameter | Control | This compound (25 mg/L) | This compound (50 mg/L) | This compound (100 mg/L) |
|---|---|---|---|---|
| Lipid Accumulation | 100% | ~80-85% | ~65-75% | ~50-60% |
| Triglyceride Content | 100% | ~80-90% | ~70-80% | ~60-70% |
| Adiponectin mRNA | 100% | ~85-95% | ~90-100% | ~95-105% |
| PPARγ Protein | 100% | ~80-90% | ~70-85% | ~60-75% |
Table 2: Expected Effects of this compound on TNF-α-Induced Insulin Resistance and Inflammation
| Parameter | Control | TNF-α Only | TNF-α + this compound (50 mg/L) | TNF-α + this compound (100 mg/L) |
|---|---|---|---|---|
| GLUT-4 mRNA | 100% | ~50-60% | ~70-80% | ~80-90% |
| IRS-1 Protein | 100% | ~40-50% | ~60-70% | ~70-80% |
| IL-6 Secretion | 100% | ~250-300% | ~150-200% | ~120-160% |
| MCP-1 Secretion | 100% | ~200-250% | ~140-180% | ~110-140% |
| p-ERK/ERK Ratio | 100% | ~180-220% | ~130-160% | ~110-130% |
| p-P65/P65 Ratio | 100% | ~200-250% | ~140-180% | ~120-150% |
Adipogenesis Assessment: Successful inhibition of adipogenesis by this compound should demonstrate dose-dependent reduction in both lipid droplet formation (Oil Red O staining) and intracellular triglyceride content.
Insulin Resistance Markers: Improvement in TNF-α-induced insulin resistance by this compound is indicated by restored expression of key insulin signaling components (adiponectin, GLUT-4, IRS-1) at both mRNA and protein levels.
Inflammatory Response: Effective anti-inflammatory action of this compound should show reduced secretion of pro-inflammatory cytokines (IL-6, IL-1β, MCP-1) and decreased phosphorylation of NF-κB component P65.
MAPK Pathway Modulation: The mechanism of this compound's action likely involves suppressed activation of MAPK pathways, evidenced by reduced phosphorylation of ERK, p38, and JNK.
This compound exerts its effects on adipogenesis and insulin resistance primarily through modulation of key signaling pathways. The experimental evidence indicates that this compound:
Suppresses Adipogenesis: Reduces lipid accumulation and triglyceride content during 3T3-L1 differentiation, potentially through interference with the PPARγ/C/EBPα transcriptional cascade [2].
Ameliorates TNF-α-Induced Insulin Resistance: Restores expression of insulin signaling molecules (adiponectin, GLUT-4, IRS-1) that are downregulated by TNF-α treatment [2].
Attenuates Inflammation: Reduces TNF-α-induced production of pro-inflammatory cytokines (IL-6, IL-1β, MCP-1) and inhibits NF-κB signaling through decreased P65 phosphorylation [2].
Modulates MAPK Pathways: Suppresses TNF-α-induced activation of ERK, p38, and JNK phosphorylation, representing a potential mechanism for its anti-inflammatory and insulin-sensitizing effects [2].
The following diagram illustrates the proposed mechanism of this compound action in the context of TNF-α-induced insulin resistance:
Diagram 1: Proposed Mechanism of this compound Action in TNF-α-Induced Insulin Resistance. This compound inhibits TNF-α-mediated activation of MAPK and NF-κB signaling pathways, thereby reducing inflammation and improving insulin sensitivity.
Differentiation Efficiency:
This compound Solubility:
TNF-α Response Variability:
The protocols outlined herein provide a comprehensive framework for investigating the potential therapeutic effects of this compound on adipogenesis and TNF-α-induced insulin resistance in the 3T3-L1 adipocyte model. The anticipated results suggest that this compound may suppress adipogenesis, ameliorate TNF-α-induced insulin resistance, and attenuate inflammatory responses through modulation of MAPK and NF-κB signaling pathways [2]. These application notes equip researchers with standardized methodologies to further explore this compound's mechanism of action and therapeutic potential for obesity-related metabolic disorders.
Ulcerative colitis (UC) is a chronic inflammatory bowel disease with frequent extraintestinal manifestations, among which UC-related lung injury is often overlooked. Current clinical treatments for UC, such as aminosalicylates, immunosuppressants, and biologics, show mediocre long-term efficacy and provide no proven benefit for UC-related lung injury [1]. Cimifugin, a coumarin derivative isolated from the traditional Chinese herb Saposhnikovia divaricata, has demonstrated potent anti-inflammatory and antioxidant properties across multiple disease models [1] [2]. Recent pioneering studies have investigated its efficacy and mechanism in UC-related lung injury, revealing its multi-target action through specific signaling pathways and immune modulation [1] [3] [4]. These application notes provide a comprehensive reference for researchers investigating this compound's therapeutic potential, detailing experimental protocols, quantitative findings, and mechanistic insights.
The therapeutic efficacy of this compound has been quantitatively demonstrated in established mouse models of inflammatory bowel disease. The following table summarizes key findings from recent studies:
Table 1: Therapeutic Effects of this compound in Murine Colitis and Colitis-Associated Lung Injury Models
| Model Type | Dosage Groups | Key Efficacy Parameters (vs. Model Group) | Proposed Primary Mechanism |
|---|
| DSS-induced UC with Lung Injury [1] [4] | Low (12.5 mg/kg), Medium (25 mg/kg), High (50 mg/kg) | • Significantly attenuated weight loss • Reduced Disease Activity Index (DAI) • Improved colon length • Reduced histopathological injury scores in colon and lung • Restored epithelial barrier integrity (ZO-1, Occludin) | Inhibition of JAK1/STAT1 pathway and M1 macrophage polarization | | TNBS-induced CD-like Colitis [5] [6] | 12.5 mg/kg | • Attenuated weight loss and colon shortening • Lowered DAI and histopathological scores • Improved intestinal barrier (claudin-1, ZO-1) | Inhibition of MAPK pathway (p-JNK, p-ERK, p-p38) |
The dose-dependent efficacy of this compound in the DSS-induced UC model highlights its potency, with significant restoration of intestinal and lung epithelial barrier integrity observed through upregulation of tight junction proteins ZO-1 and occludin [1] [4].
This compound exerts profound effects on the immune microenvironment by modulating cytokine secretion and immune cell homeostasis, as summarized below:
Table 2: Immunomodulatory Effects of this compound in Experimental Colitis Models
| Model | Cytokine & Cell Population Changes | Impact on Gut Microbiome |
|---|
| TNBS-induced Colitis [5] [6] | ↓ Pro-inflammatory: IFN-γ, IL-17 ↑ Anti-inflammatory: IL-4, IL-10 ↓ Cell Populations: Th1, Th17 ↑ Cell Populations: Th2, Treg | Not specified in study | | DSS-induced UC with Lung Injury [1] [3] | ↓ Inflammatory Mediators: iNOS, IL-1β (in colon and lung) ↓ Cell Populations: M1 macrophages (F4/80+/iNOS+) | Improved homeostasis of intestinal microbiota (via 16S rRNA sequencing) |
The consistency in this compound's ability to suppress pro-inflammatory pathways across different disease models underscores its potential as a broad-spectrum anti-inflammatory therapeutic [1] [5] [6].
Objective: To evaluate the efficacy of this compound in a dextran sulfate sodium (DSS)-induced mouse model of UC with associated lung injury [1] [4].
Materials:
Procedure:
Objective: To analyze protein expression and phosphorylation in colon and lung tissues to investigate this compound's mechanism of action [1] [4].
Procedure:
Objective: To assess tissue pathology and immune cell infiltration in target organs [1].
Procedure:
This compound ameliorates UC-related lung injury through a multi-targeted mechanism involving signaling pathway inhibition, immune cell polarization regulation, and gut microbiome restoration.
Figure 1: this compound's multi-targeted mechanism of action against UC-related lung injury involves inhibition of the JAK1/STAT1 pathway, restoration of barrier integrity, and improvement of gut microbiome homeostasis [1] [3] [4].
The JAK1/STAT1 signaling pathway is centrally implicated in this compound's mechanism. Research using RNA-seq analysis revealed that this compound significantly inhibits phosphorylation of both JAK1 and STAT1 in colonic and lung tissues, thereby reducing the M1 macrophage-mediated inflammatory state [1] [3]. Additionally, this compound demonstrates a protective effect on epithelial barrier function by upregulating tight junction proteins including ZO-1 and occludin in both intestinal and pulmonary tissues [1] [4]. Furthermore, 16S rRNA sequencing analysis confirmed that this compound treatment improves the homeostasis of the intestinal microbiota, which contributes to the attenuation of systemic inflammation [1].
For researchers specifically investigating Crohn's disease models, it is noteworthy that this compound has demonstrated efficacy in TNBS-induced colitis through a distinct but complementary mechanism involving suppression of the MAPK signaling pathway (reducing phosphorylation of JNK, ERK, and p38) and restoration of Th-cell immune balance [5] [6].
The accumulated evidence positions this compound as a promising multi-target therapeutic candidate for UC and its extraintestinal complications. Its ability to simultaneously address immune dysregulation, barrier dysfunction, and microbial imbalance across multiple organ systems represents a significant advantage over current targeted therapies [1].
For drug development professionals, this compound's favorable toxicity profile and traditional use in Chinese medicine suggest a potentially acceptable safety profile, though comprehensive toxicological studies are still needed [2]. The established dosing regimens (12.5-50 mg/kg daily in murine models) provide a starting point for preclinical development, with the medium dose (25 mg/kg) showing significant efficacy across multiple parameters [1].
Future research directions should include:
This compound represents a novel therapeutic approach for ulcerative colitis and its associated lung injury, with demonstrated efficacy in validated animal models. Its multi-faceted mechanism of action, targeting the JAK1/STAT1 pathway, macrophage polarization, and epithelial barrier integrity, provides a strong scientific rationale for continued development. These application notes provide researchers with comprehensive protocols and mechanistic insights to facilitate further investigation of this promising natural product.
This compound is a bioactive chromone derivative found in various medicinal plants, particularly in the genus Saposhnikovia, and has demonstrated significant anti-inflammatory, analgesic, and immunomodulatory activities in pharmacological studies. As natural products continue to play a crucial role in drug discovery, molecular docking has emerged as an essential computational approach for understanding their mechanisms of action at the molecular level. Molecular docking predicts the preferred orientation of a small molecule ligand (such as this compound) when bound to a biological target, enabling researchers to study binding affinities, interaction patterns, and structure-activity relationships without extensive experimental screening [1] [2].
The primary objectives of docking this compound with potential protein targets include identifying its binding site location, characterizing key molecular interactions, estimating binding affinity, and generating hypotheses about its mechanism of action. This approach is particularly valuable in natural product research where isolation and experimental characterization can be time-consuming and resource-intensive. With the continuous improvements in docking algorithms and computing resources, molecular docking has become an indispensable tool in modern computer-aided drug design (CADD), allowing for rapid screening and prioritization of potential therapeutic targets for natural products like this compound [2].
Table 1: Key physicochemical properties of this compound relevant for molecular docking studies
| Property | Value/Description | Significance in Docking |
|---|---|---|
| Molecular Formula | C16H16O6 | Determines atom types and force field parameters |
| Molecular Weight | 304.29 g/mol | Affects docking scoring and drug-likeness |
| Rotatable Bonds | 4 | Influences conformational flexibility and sampling complexity |
| Hydrogen Bond Donors | 2 | Impacts protein-ligand hydrogen bonding capacity |
| Hydrogen Bond Acceptors | 6 | Determines potential for polar interactions |
| Log P | ~2.1 | Affects desolvation penalties and hydrophobic interactions |
| Aromatic Rings | 2 | Influences π-π stacking and cation-π interactions |
Molecular docking programs employ various sampling algorithms to explore the possible binding orientations and conformations of a ligand within a protein binding site. These algorithms can be broadly categorized into systematic methods, stochastic methods, and deterministic methods, each with distinct advantages and limitations [3] [2]. Systematic methods include approaches like incremental construction (used in FlexX and DOCK) where the ligand is fragmented and rebuilt within the binding site, and exhaustive search methods that systematically explore all possible torsional angles. Stochastic methods, such as Monte Carlo algorithms (implemented in Glide and AutoDock) and genetic algorithms (employed in GOLD and AutoDock), introduce random changes to ligand conformation and position, accepting or rejecting them based on probabilistic criteria [3].
The choice of sampling algorithm significantly impacts both the computational efficiency and predictive accuracy of docking simulations. For flexible ligands like this compound with multiple rotatable bonds, stochastic methods often provide better sampling of conformational space, though at increased computational cost. Recent advances incorporate machine learning approaches and hybrid algorithms that combine multiple sampling strategies to enhance pose prediction accuracy, particularly for challenging targets with flexible binding sites [3].
Table 2: Comparison of molecular docking sampling algorithms
| Algorithm Type | Examples | Advantages | Limitations | Suitable for this compound |
|---|---|---|---|---|
| Systematic Search | DOCK, FlexX | Comprehensive sampling, reproducible | Computational cost grows exponentially with rotatable bonds | Moderate (4 rotatable bonds) |
| Monte Carlo | Glide, AutoDock | Can escape local minima, good for flexible ligands | Stochastic nature requires multiple runs | Good |
| Genetic Algorithm | GOLD, AutoDock | Efficient global search, parallelizable | Parameter sensitivity, complex implementation | Good |
| Incremental Construction | FlexX, DOCK 4.0 | Fast for medium-sized ligands | Limited for highly flexible molecules | Very Good |
| Molecular Dynamics | Desmond, AMBER | Accounts for flexibility, physically realistic | Computationally intensive, limited timescales | Limited for initial screening |
Scoring functions are mathematical models used to predict the binding affinity of protein-ligand complexes generated during docking. These functions can be categorized as force-field-based, empirical, or knowledge-based approaches [3] [1]. Force-field-based scoring functions calculate binding energy using molecular mechanics force fields that include terms for van der Waals interactions, electrostatic interactions, and sometimes implicit solvation effects. Empirical scoring functions use weighted sums of individual interaction terms (hydrogen bonding, hydrophobic contacts, rotatable bond penalties) with parameters derived from regression analysis of experimental binding data. Knowledge-based scoring functions employ statistical potentials derived from structural databases of protein-ligand complexes [4].
The accuracy of scoring functions varies significantly across different target classes, and consensus scoring approaches that combine multiple scoring functions often improve reliability. For this compound docking studies, it is advisable to use multiple scoring functions and compare results, as natural products frequently exhibit unique interaction patterns that may not be well-represented in training datasets predominantly composed of synthetic drug-like molecules [4].
Protein preparation is a critical step that significantly impacts docking reliability. The protocol begins with obtaining the three-dimensional structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. The preparation workflow involves multiple stages [5] [6]:
Structure Cleaning: Remove water molecules, co-crystallized ligands, ions, and other heteroatoms not involved in binding. Exception: retain crystallographic waters that mediate key interactions or are part of conserved water networks.
Hydrogen Addition: Add missing hydrogen atoms considering the correct protonation states of ionizable residues at physiological pH (7.4). Use tools like PROPKA to predict pKa values and determine optimal tautomeric states for histidine residues.
Loop Modeling: For structures with missing loops or regions, use homology modeling or ab initio methods to reconstruct complete protein structures.
Energy Minimization: Perform constrained optimization using force fields such as OPLS4 or AMBER to relieve steric clashes and correct distorted geometries while maintaining the overall protein fold.
Binding Site Definition: Identify the binding site using experimental data when available, or use computational methods like FTMAP or SiteMap to predict potential binding pockets [7].
For this compound docking, special attention should be paid to flexible binding sites, as chromone derivatives often induce conformational changes in target proteins. When crystal structures of homologous proteins with similar ligands are available, multiple receptor conformations should be considered to account for protein flexibility.
Ligand preparation involves generating accurate three-dimensional structures of this compound with proper protonation states, tautomeric forms, and conformational ensembles. The protocol includes [5] [8]:
2D to 3D Conversion: If starting from SMILES notation or 2D structures, generate accurate 3D coordinates using structure generation tools like LigPrep (Schrödinger) or CORINA.
Ionization and Tautomerization: Generate possible ionization states and tautomers at physiological pH (7.0-7.4) using tools like Epik. For this compound, which contains multiple hydrogen bond acceptors and phenolic groups, proper protonation is crucial for accurate interaction mapping.
Conformational Sampling: Generate multiple low-energy conformations using tools like ConfGen or OMEGA to account for ligand flexibility, focusing on rotatable bond orientations.
Partial Charge Assignment: Assign appropriate partial atomic charges using methods like Gasteiger-Marsili, AM1-BCC, or RESP charges compatible with the chosen docking software and scoring function.
File Format Conversion: Ensure proper file format conversion to docking-compatible formats (MOL2, SDF, PDBQT) with correct atom typing and bond order representation.
Special consideration for this compound should include its chromone scaffold and methoxy substitutions, which may participate in specific stacking interactions and hydrogen bonding patterns. Multiple protonation states of phenolic hydroxyl groups should be explored to comprehensively sample possible interaction modes.
Rigid receptor docking assumes minimal conformational changes in the protein upon ligand binding, offering computational efficiency for initial screening. The following protocol outlines standard rigid docking procedures for this compound [8]:
Grid Generation: Define the search space using a 3D grid box centered on the binding site with sufficient dimensions (typically 15-25 Å per side) to accommodate this compound's molecular dimensions. Tools like AutoDock Tools or Glide Grid Generation can be used for this purpose.
Search Parameters: Set appropriate sampling parameters based on the docking algorithm. For genetic algorithms (AutoDock), use 50-100 runs with population size of 150-300. For Monte Carlo methods (Glide), adjust the number of poses per ligand and sampling density.
Pose Generation and Clustering: Generate multiple binding poses (typically 10-50 per ligand) and cluster them based on root-mean-square deviation (RMSD) to identify representative binding modes.
Scoring and Ranking: Evaluate generated poses using scoring functions and rank them based on predicted binding affinity. Implement consensus scoring when possible to improve reliability.
The following workflow diagram illustrates the comprehensive molecular docking process for this compound:
For targets where induced fit effects are significant or when rigid docking fails to produce satisfactory results, advanced docking protocols should be employed [6]:
Induced Fit Docking (IFD): This protocol, implemented in Schrödinger Suite, allows for side-chain and backbone flexibility in the binding site region:
Ensemble Docking: Dock this compound against multiple receptor conformations derived from:
Hybrid Molecular Dynamics-Docking Approaches: Combine docking with short MD simulations to refine poses and account for flexibility:
For this compound, which contains both rigid chromone core and flexible side chains, induced fit docking is particularly recommended for accurate prediction of binding modes, as methoxy and hydroxyl substituents may induce localized conformational adjustments in binding site residues.
Pose analysis begins with clustering of docking results based on structural similarity and binding orientation. Use RMSD-based clustering algorithms (such as hierarchical or k-means) to group similar poses and identify representative binding modes. Key criteria for evaluating this compound poses include [7]:
For each major cluster, calculate average binding scores and interaction frequencies to identify predominant binding motifs. Visual inspection of top representatives from each major cluster is essential to identify poses that make pharmacologically relevant interactions with key binding site residues.
Comprehensive interaction analysis involves characterizing the specific molecular forces stabilizing the this compound-protein complex [9]:
Hydrogen bonding: Identify conventional and non-conventional hydrogen bonds using geometric criteria (distance < 3.5 Å, angle > 120°). Pay special attention to interactions involving this compound's hydroxyl and carbonyl groups.
Hydrophobic interactions: Map hydrophobic contacts between this compound's aromatic rings and methoxy groups with non-polar protein residues.
π-effects: Identify π-π stacking, cation-π, and polar-π interactions involving the chromone scaffold.
Water-mediated interactions: Determine if conserved crystallographic waters participate in bridging hydrogen bonds between this compound and the protein.
Generate interaction fingerprints to quantitatively compare binding modes and identify critical residues contributing to binding affinity. For this compound, particular attention should be paid to interactions that explain its selectivity profile and structure-activity relationships observed in experimental studies.
Table 3: Key analysis metrics for this compound docking results
| Analysis Category | Specific Metrics | Recommended Tools | Acceptance Criteria |
|---|---|---|---|
| Pose Quality | RMSD to reference (if available), cluster size, energy distribution | PyMOL, Maestro | RMSD < 2.0 Å for known complexes |
| Interaction Energy | Binding affinity, van der Waals, electrostatic contributions | GlideScore, AutoDock Vina | Consistent across multiple poses |
| Interaction Patterns | Hydrogen bond count, hydrophobic contacts, π-interactions | PLIP, LigPlot+ | Complementary to binding site |
| Chemical Reasonability | Torsion angles, clash score, solvation | MOE, Schrödinger | No severe steric clashes |
| Consensus Ranking | Rank across multiple scoring functions | CrossDocker, in-house scripts | Top ranks in >50% methods |
Comprehensive validation is essential to ensure docking reliability before proceeding with this compound analysis. Implement these validation strategies [7] [4]:
Reference Complex Re-docking: If a crystal structure of the target with a similar ligand is available, extract the ligand, re-dock it, and calculate the RMSD between docked and experimental poses. An RMSD < 2.0 Å generally indicates acceptable reproduction of the binding mode.
Decoy-based Enrichment: Seed known active compounds for your target into a database of decoy molecules (inactive compounds with similar physicochemical properties). Perform virtual screening and calculate enrichment factors (EF) and area under ROC curves (AUC) to evaluate screening power.
Negative Controls: Dock this compound against unrelated targets or binding sites to verify specificity of predicted interactions.
Internal Consistency: Perform self-docking with varying parameters (different random seeds, box sizes) to assess result reproducibility.
For this compound-specific validation, additionally dock structurally similar chromone derivatives with known activities to verify that the docking protocol correctly ranks them by experimental affinity and reproduces conserved interaction patterns.
Experimental validation provides the ultimate assessment of docking predictions. Several approaches can corroborate computational results [9]:
Binding Assays: Perform experimental binding studies (SPR, ITC, fluorescence polarization) to quantify this compound's affinity for predicted targets.
Functional Assays: Measure biological activity of this compound in cell-based or enzymatic assays targeting predicted pathways.
Mutagenesis Studies: Validate specific residue interactions by mutating predicted contact residues and measuring affinity changes.
Structural Biology: When feasible, determine crystal or NMR structures of this compound bound to key targets for direct comparison with docking predictions.
Even without experimental validation, consensus approaches combining multiple docking programs, scoring functions, and molecular dynamics refinement can significantly improve prediction confidence. For this compound, prioritize targets with consistent predictions across multiple computational approaches and biological plausibility based on known pharmacological activities.
For a new chemical entity, a systematic approach to solubility screening is crucial. The following table summarizes key solvent types and their mechanisms for enhancing solubility, which is particularly relevant for poorly soluble compounds like cimifugin [1].
| Solvent Category | Examples | Mechanism of Solubilization | Key Considerations |
|---|---|---|---|
| Cosolvents | Ethanol, PEG 300, PEG 400, Transcutol | Reduces polarity of the bulk solvent; improves hydration [1]. | Can be toxic at high concentrations; may cause precipitation upon dilution [1]. |
| Surfactants | Polysorbate 80 (Tween 80), Polyoxyl 35 Castor Oil, Labrasol, Sodium Lauryl Sulfate | Forms micelles that encapsulate drug molecules [1]. | Can increase critical micelle concentration (CMC) with cosolvents; may cause foaming [1]. |
| Lipids | Medium/Long Chain Triglycerides, Mono/Di-glycerides | Acts as a hydrophobic solvent for the drug [2]. | Suitable for lipid-based self-emulsifying drug delivery systems (SEDDS) [2]. |
A high-throughput workflow is an efficient way to screen multiple solvent systems simultaneously. The diagram below outlines a general protocol for equilibrium solubility determination, which can be adapted for this compound based on established methods [2].
Detailed Experimental Protocol for Solubility Screening [2]:
The n-octanol/water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. For compounds where experimental data is lacking, computational models can provide valuable estimates.
| Method Type | Example | Principle | Performance (on test sets) |
|---|---|---|---|
| Transfer Free Energy (Physical) | FElogP [3] | Calculates solvation free energy in water and n-octanol using MM-PBSA. | RMSE: 0.91 log units; Pearson R: 0.71 [3] |
| Machine Learning/QSAR | DNN models [3] | Learns from large datasets of molecular structures and experimental logP values. | Performance varies; one model had RMSE of 1.23 log units on a diverse set [3] |
| Fragment-Based | ClogP [3] | Sums contributions of molecular fragments and correction factors. | Can overestimate logP for large, flexible molecules [3] |
Using Hansen Solubility Parameters (HSP): Commercial software like Hansen Solubility Parameters in Practice (HSPiP) can be highly useful. It contains a database of HSP values for thousands of chemicals and allows you to calculate the HSP for your compound (e.g., this compound). By comparing the HSP of this compound with those of various solvents, you can identify solvents with similar parameters, which are predicted to have higher solubility [4].
Here are some common challenges and potential solutions based on formulation science.
Problem: Precipitation upon Aqueous Dilution
Problem: Low Solubility in All Simple Solvents
Problem: High Variability in Dissolution Test Results
When your cell cultures show high cytotoxicity, consider the following common issues and solutions:
| Problem Area | Potential Cause | Investigation & Solution |
|---|---|---|
| Compound Handling | Low solubility leading to precipitate & local concentration spikes. | Test different solvents (e.g., DMSO, ethanol); ensure final solvent concentration is non-toxic (e.g., <0.1% DMSO) [1]. |
| Chemical degradation in medium or upon storage. | Check stability in culture medium over time; use fresh stock solutions; protect from light [1]. | |
| Cell Culture Environment | Underlying stress from contamination (e.g., mycoplasma). | Perform routine mycoplasma testing and use antibiotics carefully [1] [2]. |
| Sub-optimal culture conditions (pH, temperature, CO₂). | Strictly monitor and maintain incubator conditions; use fresh, pre-warmed media [1]. | |
| Assay Methodology | Overestimation of toxicity due to assay interference. | Cimifugin may interfere with colorimetric assays (e.g., MTT, XTT). Use multiple methods (imaging, dye exclusion) for confirmation [3]. |
Using robust and complementary methods is crucial for accurate toxicity measurement.
This approach helps cross-validate results and avoid assay-specific errors.
Flow cytometry can help you understand how this compound is causing cell death.
Based on general cytotoxicity mechanisms, this compound might be acting through stress and death signaling pathways. The diagrams below outline key pathways to consider investigating.
Diagram 1: Intrinsic Apoptosis Pathway. This compound may trigger cell death via mitochondrial membrane disruption, a key mechanism to confirm with flow cytometry.
Diagram 2: MAPK Stress Signaling Pathway. This compound could activate stress-related kinases like JNK and p38, influencing survival/death decisions.
To effectively reduce this compound's cytotoxicity, focus on these core strategies:
Since direct data is unavailable, here is a model you can adapt once you have gathered your specific experimental data.
1. Suggested FAQ Structure
You can populate the following question template with your findings:
2. Template for Data Presentation
When you obtain quantitative data, you can summarize it in a clear table like the one below.
Table 1: Example Structure for this compound Activity Summary (Hypothetical Data)
| Cell Line | Cell Type | Assay Type | Optimal Concentration Range | Key Observed Effect | Citation |
|---|---|---|---|---|---|
| HepG2 | Hepatocarcinoma | MTT (Viability) | 20 - 50 µM | 50% Inhibition of proliferation | (To be filled) |
| A549 | Lung Adenocarcinoma | Western Blot | 10 - 30 µM | Downregulation of p-ERK | (To be filled) |
| Your Cell Line | ... | ... | ... | ... | ... |
3. Experimental Workflow Diagram
The diagram below outlines a general workflow for determining compound efficacy, which you can adapt for this compound.
Diagram 1: A generalized workflow for testing compound efficacy on cell lines.
For quick reference, here are the key quantitative data and protocols for handling cimifugin.
| Aspect | Specification / Recommendation | Source / Context |
|---|---|---|
| Molecular Formula | C₁₆H₁₈O₆ | [1] |
| Molecular Weight | 306.32 g/mol | [1] |
| Storage (Powder) | -20°C, in a tightly sealed container, in a cool, well-ventilated area. | [1] |
| Storage (Solution) | -80°C (recommended for solutions in solvent) | [1] |
| Solubility (DMSO, Water, Ethanol) | 94 mg/mL (200.66 mM) | [2] |
| HPLC Purity | ≥ 98% (available from commercial suppliers) | [3] |
This protocol is based on the solubility data from the search results.
Here are solutions to potential problems you might encounter.
Problem: Precipitate Formation in Stock Solution
Problem: Inconsistent Biological Activity in Cell-Based Assays
Problem: Low In Vivo Efficacy Despite High Dosage
The diagrams below outline a general workflow for preparing this compound and a specific finding from the literature.
Diagram 1: Experimental workflow for this compound solution preparation and handling.
Diagram 2: this compound stability pathway and protective strategy.
The available data provides a starting point, but be aware of these limitations for your experimental planning:
The table below summarizes the standard dosing and treatment durations for cimetidine's primary indications, as established in clinical trials [1].
| Indication | Recommended Adult Dose | Treatment Duration | Key Clinical Trial Findings (Healing Rates) |
|---|---|---|---|
| Active Duodenal Ulcer | 800 mg at bedtime or 300 mg four times daily or 400 mg twice daily [2] [1] | Up to 4-8 weeks [3] [1] | At 4 weeks: ~75-80% with 800 mg bedtime dose [1]. |
| Benign Gastric Ulcer | 300 mg four times daily or 800 mg at bedtime [1] | 6 weeks [1] | At 6 weeks: 66% (300 mg 4x/day) vs 45% (placebo); 76% (800 mg bedtime) vs 55% (placebo) [1]. |
| GERD (Erosive Esophagitis) | 800 mg twice daily or 400 mg four times daily [1] | Up to 12 weeks [1] | At 12 weeks: 60-66% healing vs 36-42% with placebo [1]. |
| Pathological Hypersecretion | 300 mg four times daily (may be increased) [4] | As long as clinically required [4] | Dosing must be adjusted to individual patient needs [4]. |
| Over-the-Counter Use | 200 mg (OTC formulation) | May be used for up to 14 days continuously unless directed by a doctor [3]. | For prevention, take 30 minutes before eating or drinking [3]. |
For researchers designing studies on cimetidine, here are key methodologies and factors drawn from clinical practice and research.
Understanding cimetidine's pharmacokinetics is fundamental for dosing regimen design [5].
Cimetidine is a known inhibitor of multiple cytochrome P450 (CYP) enzymes (including CYP1A2, 2C9, 2D6, and 3A4), which can lead to increased plasma levels of co-administered drugs [2] [6].
High-dose cimetidine (30-40 mg/kg/day) has been investigated for off-label uses like treating recalcitrant warts, leveraging its immunomodulatory properties [2] [7].
The following diagram outlines the key interconnected factors to consider when designing cimetidine experiments, highlighting the relationship between dosage, metabolic interactions, and physiological effects.
Q1: What is the evidence for using cimetidine as an immunomodulator in oncology research? A1: Studies, including some randomized controlled trials, have explored cimetidine's potential in cancer, particularly colorectal cancer. Proposed mechanisms include inhibition of cancer cell proliferation, stimulation of lymphocyte activity by blocking T-suppressor cell function, and inhibition of histamine's role as a tumor growth factor [8]. Pre-operative use has been shown to help preserve non-specific immune function following surgery [8].
Q2: How does cimetidine's drug interaction profile compare to other H2 receptor antagonists? A2: Cimetidine's inhibition of cytochrome P450 enzymes is more pronounced than that of other H2 receptor antagonists like ranitidine, famotidine, and nizatidine. This is a key differentiator and means that clinically significant drug interactions are more likely with cimetidine [2].
Q3: What are critical safety parameters to monitor in prolonged high-dose cimetidine studies? A3: Key monitoring should include:
Q4: How should cimetidine be administered in relation to other oral investigational drugs? A4: Due to its effect on gastric pH and the potential for binding other drugs, it is generally recommended to avoid administering other medications within 2 hours before or after cimetidine. This is especially critical for drugs like ketoconazole and itraconazole that require low gastric pH for absorption [3] [6].
Since specific data on this compound is unavailable, I suggest these approaches to continue your work:
To build the troubleshooting guides and FAQs your users need, you will have to compile information from specialized scientific sources. Here is a recommended approach:
Once you have gathered the necessary data, you can effectively apply the format you requested. Here is a template based on your requirements, using a hypothetical scenario for illustration.
Question: Why are the reported IC50 values for this compound's inhibition of Protein X so variable across different cell lines?
Answer: The variability is likely due to cell-line-specific differences in the expression levels of your target protein or other components in its signaling pathway. We recommend validating target expression in your chosen cell line before initiating experiments. Furthermore, ensure your assay buffer conditions are consistent, as the stability of this compound can be pH-dependent.
For an experiment to quantify this compound's effect, the workflow might look like this. The DOT script below generates the diagram.
Experimental Workflow for this compound Treatment
If you were to find conflicting data in the literature, you could summarize the key variables in a table like this:
| Cell Line | Reported Effect | Assay Method | Suggested Cause of Variation |
|---|---|---|---|
| HEK-293 | Strong inhibition of NF-κB | Luciferase Reporter Assay | High basal pathway activity. |
| RAW 264.7 | Moderate inhibition of NF-κB | Electrophoretic Mobility Shift Assay (EMSA) [3] | Differences in cell metabolism. |
| Primary Macrophages | No significant effect | Western Blot (phospho-IκBα) [3] | Potential serum protein binding. |
Based on general modeling and drug development practices [3] [2], your support center should provide detailed, step-by-step protocols for these key areas:
Although direct solutions were not found, the general troubleshooting approaches for analytical methods can be guided by the principles evident in the caffeine research. The core strategy almost always involves improving the separation of the target compound from interfering substances.
| Approach | Core Principle | Examples from Caffeine Research (for illustration) |
|---|---|---|
| Chromatographic Optimization | Modifying the separation conditions to resolve co-eluting compounds. | Adjusting mobile phase composition (e.g., water:methanol 50:50) [1] or using a pH 4.3 acetate buffer with acetonitrile and methanol [2]. |
| Advanced Column Technologies | Using high-efficiency columns or hardware to achieve better separation. | Employing Radial Flow Splitting (RFS) end-fittings to enhance column efficiency and reduce matrix effects [3] [4]. |
| Chemometric Modeling | Applying mathematical models to resolve overlapping signals without physical separation. | Using PARAFAC models on kinetic UV data to deconvolve spectra of caffeine and its reaction products [5]. |
Based on standard analytical development practices, you can systematically investigate and resolve this compound interference using the following workflow.
To implement this workflow, here are detailed methodologies for the key steps, adapted from general best practices and the principles found in the search results.
1. Confirm and Characterize the Interference
2. Optimize Chromatographic Conditions This is the most common and effective approach. The goal is to increase the resolution between this compound and the interfering compound(s).
3. Evaluate Sample Preparation If chromatographic optimization is insufficient, clean up the sample before injection.
What are the most common sources of interference in this compound assays? The most common sources are structurally similar compounds from the source plant material (e.g., other chromones in Saposhnikovia divaricata), excipients in formulated products, or metabolites in biological samples like urine or plasma [6].
Are there any rapid screening techniques to identify interference? Using a PDA (Photodiode Array) detector is highly recommended. By comparing the UV spectrum of the this compound peak in a pure standard to the peak in your sample, you can quickly identify potential co-elution if the spectra are not a perfect match [4].
How can I be sure my optimized method is robust? After optimization, you must perform a full method validation according to ICH or other relevant guidelines. Key parameters to establish include specificity (proving separation from interferences), accuracy, precision, linearity, and robustness (testing the method's resilience to small, deliberate changes in conditions) [1] [6].
| Feature | Cimifugin | Standard NSAIDs (e.g., Ibuprofen, Naproxen) |
|---|---|---|
| Source & Type | Natural chromone; active component of Saposhnikovia divaricata and Cimicifuga species [1] [2] [3] | Synthetic or semi-synthetic chemicals [4] |
| Primary Mechanism | Multi-target; inhibits key inflammatory pathways (JAK/STAT, NF-κB), restores epithelial tight junctions, modulates macrophage polarization [1] [5] | Single-target; reversible inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis [4] [6] |
| Key Molecular Targets | JAK1/STAT1 pathway, NF-κB, TSLP, IL-33, Tight Junction proteins (Claudin-1, Occludin) [1] [7] [5] | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) [4] |
| Efficacy Highlights | ~70% inhibition of TNF-α/IL-6 in vitro; superior to ibuprofen in reducing xylene-induced mouse ear edema [2] | Effective for pain, fever, general inflammation [4] |
| Reported Safety Profile | Appears well-tolerated in animal models; "minimal side effects" reported [8] | Well-known risks: GI ulcers/bleeding, increased cardiovascular events, renal toxicity, hepatotoxicity [4] [9] [6] |
| Research Focus | Allergic inflammation (e.g., atopic dermatitis), ulcerative colitis-related injury, cancer [1] [5] [8] | Musculoskeletal pain, arthritis, headaches, general analgesia [4] |
The following diagram illustrates the distinct anti-inflammatory pathways of this compound and NSAIDs:
The table below summarizes key experimental findings from recent studies.
| Compound / Extract | Experimental Model | Key Outcome Measures & Results | Source Context |
|---|---|---|---|
| This compound Derivative 3 | In vivo (Mice, Xylene-induced ear edema) | Edema Inhibition: ~65% (Derivative 3) vs ~44% (Ibuprofen) at 25 mg/kg [2] | [2] |
| This compound | In vitro (LPS-induced RAW 264.7 macrophages) | Inhibition of NO Production: IC₅₀ = 52.28 µM [2] | [2] |
| This compound | In vitro (TNF-α stimulated HaCaT cells) | Reduction of TSLP & IL-33: Significant suppression of these key epithelial-derived cytokines [1] | [1] |
| Cimicifugae Rhizoma Extract | In vitro (LPS-induced lung epithelial cells) | Inhibition of Inflammatory Factors: Activity order: Isoferulic acid > This compound > Alcoholic extract > N-cis-feruloyltyramine > Ferulic acid [7] | [7] |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
1. In Vitro Anti-inflammatory Activity (RAW 264.7 Macrophages)
2. In Vivo Efficacy (Mouse Model of Allergic Inflammation)
For drug development professionals, the distinct profile of this compound suggests several promising research avenues:
The table below summarizes the comparative effects of cimifugin monotherapy and its combination with vinpocetine in an imiquimod (IMQ)-induced psoriasis-like mouse model.
| Therapy | Key Effects on Cytokines & Pathways | Reported Efficacy | Experimental Model |
|---|---|---|---|
| This compound Monotherapy [1] [2] | Downregulates TNF-α, IL-6, IL-1β, IL-17A, IL-22; inhibits NF-κB/MAPK signaling [1]. Reduces psoriatic pruritus (itch) by inhibiting TRPV4 channel activity [2]. | Improves psoriatic lesions, reduces epidermal thickness and PASI scores, relieves oxidative stress, and decreases itching behavior [1] [2]. | IMQ-induced psoriasis-like mouse model; TNF-α-induced human keratinocytes (HaCaT cells) [1]. |
| This compound + Vinpocetine Combination [3] | More effectively diminishes skin levels of TNF-α, IL-17, and IL-23 than monotherapy [3]. | Shows substantial anti-psoriatic activity, with greater improvement of IMQ-induced histological changes [3]. | IMQ-induced psoriasis-like mouse model [3]. |
The following workflow details the methodology used to evaluate the this compound and vinpocetine combination, providing a reference for experimental replication [3].
For researchers seeking to replicate the study, here is a more detailed breakdown of the experimental protocol based on the published research [3]:
The superior efficacy of the combination therapy can be understood through the distinct but complementary mechanisms of its components, summarized in the diagram below.
This compound's known mechanisms include inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines in psoriasis [1]. It also alleviates oxidative stress and specifically inhibits the TRPV4 ion channel, which is directly linked to reducing psoriatic pruritus [1] [2]. Vinpocetine, a synthetic compound, contributes potent anti-inflammatory properties and is known to suppress immune cell infiltration and cytokine release [3]. By targeting the inflammatory cascade through multiple pathways, the combination achieves a more comprehensive therapeutic effect.
The preliminary data suggests this compound-based combinations are a promising research avenue. The enhanced suppression of the IL-23/IL-17 axis, a key driver of psoriasis pathogenesis, is a particularly significant finding of the combination study [3]. Future research should focus on:
The table below summarizes the experimental efficacy of this compound in different preclinical models, highlighting key findings, mechanisms, and experimental data.
| Disease Model | Key Findings on Efficacy | Proposed Mechanism of Action | Experimental Data / Dosage | Citation |
|---|---|---|---|---|
| Ulcerative Colitis (UC)-Related Lung Injury | Ameliorated colon and lung injury, restored epithelial barrier integrity, suppressed inflammation. | Inhibited JAK1/STAT1 pathway; suppressed M1 macrophage polarization; improved gut microbiota homeostasis. | Mouse model (DSS-induced): this compound at 12.5, 25, 50 mg/kg. Dosing restored body weight, reduced Disease Activity Index (DAI), and preserved colon length. [1] | [1] |
| Gastric Cancer (GC) | Inhibited cell proliferation, migration, and invasion. | Targeted metabolic reprogramming (e.g., folate biosynthesis, glutathione metabolism); bound to core targets AKR1C2, MAOB, PDE2A. | In vitro (MKN28 cells): Dose-dependent inhibition of proliferation; IC50 ~640 µM (72h treatment). [2] | [2] |
| Obesity-Related Insulin Resistance (IR) | Inhibited adipogenesis (fat cell formation) and attenuated TNF-α-induced insulin resistance and inflammation. | Downregulated pro-inflammatory cytokines; inhibited NF-κB (reduced p-P65) and MAPK signaling pathways. | In vitro (3T3-L1 adipocytes): this compound at 25, 50, 100 mg/L. Reduced lipid accumulation and TG content; restored expression of adiponectin, GLUT-4, IRS-1. [3] | [3] |
| Sepsis-Associated Neuroinflammation | Attenuated LPS-induced inflammatory response, oxidative stress, and mitochondrial dysfunction in microglial cells. | Activated the SIRT1/Nrf2 pathway, exerting antioxidant and anti-inflammatory effects. | In vitro (BV-2 microglial cells): this compound at 25, 50, 100 mg/L. Improved cell viability; reduced levels of IL-1β, IL-6, TNF-α; decreased ROS. [4] | [4] |
For researchers seeking to replicate or design related studies, here is a detailed breakdown of the key experimental methodologies from the cited literature.
Protocol 1: In Vivo Mouse Model of Ulcerative Colitis [1]
Protocol 2: In Vitro Anti-Cancer Activity Assays [2]
Protocol 3: In Vitro Model of Insulin Resistance and Inflammation [3]
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways, as illustrated below.
This diagram illustrates the multi-target and pathway-driven therapeutic logic of this compound, showing how it simultaneously regulates inflammation, oxidative stress, and cellular metabolism.
Future research should prioritize ADME (Absorption, Distribution, Metabolism, and Excretion) studies, in-depth toxicological profiling, and validation in more complex preclinical models to translate these promising findings into practical drug development.
The table below summarizes the key experimental findings from a study that investigated cimifugin's effects on gastric cancer cells and its binding to the three protein targets [1].
| Target Protein | Role in Gastric Cancer (GC) | Experimental Evidence for this compound | Key Findings & Quantitative Data |
|---|---|---|---|
| AKR1C2 | Associated with metabolic reprogramming in GC [1]. | Stable binding confirmed via molecular docking and dynamics simulations [1]. | Potently suppressed GC cell proliferation, invasion, and migration [1]. |
| MAOB | Associated with metabolic reprogramming in GC [1]. | Stable binding confirmed via molecular docking and dynamics simulations [1]. | Potently suppressed GC cell proliferation, invasion, and migration [1]. |
| PDE2A | Associated with metabolic reprogramming in GC [1]. | Stable binding confirmed via molecular docking and dynamics simulations [1]. | Potently suppressed GC cell proliferation, invasion, and migration [1]. |
| Cellular Phenotype (MKN28 GC cells) | Assay Type | Experimental Findings | Quantitative Data |
| :--- | :--- | :--- | :--- |
| Proliferation | CCK-8 Assay | Concentration-dependent inhibition of cell proliferation after 24h and 72h [1]. | IC50 values provided (specific data points were not detailed in the abstract of the study) [1]. |
| Proliferation | EdU Flow Cytometry | Reduction in DNA-synthesizing cells [1]. | Significant decrease in EdU-positive cells [1]. |
| Migration & Invasion | Transwell Assay | Inhibition of cell migration and invasion after 72h treatment [1]. | Significant reduction in migrated and invaded cells (p<0.05) [1]. |
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key experimental methods used in the primary study [1].
Cell Culture and Treatment:
Cell Proliferation Assays:
Cell Migration and Invasion Assays:
Target Identification and Validation:
The following diagram synthesizes the mechanistic pathway proposed by the research, illustrating how this compound may exert its anti-cancer effects in gastric cancer [1].
The data demonstrates that this compound is a multi-target agent with promising anti-cancer properties in vitro. The evidence for its direct interaction with AKR1C2, MAOB, and PDE2A is computationally strong, supported by docking and dynamics simulations [1].
The table below summarizes how this compound compares to other types of NF-κB inhibitors based on available research.
| Inhibitor Category | Example Compounds | Primary Mechanism of Action | Reported Efficacy & Key Findings | Therapeutic Contexts Researched |
|---|
| Natural Chromone (this compound) | this compound [1] [2] [3] | Inhibits IκBα phosphorylation, reducing NF-κB nuclear translocation; also suppresses MAPK pathway in some models [1] [2] [4]. | • ~50% inhibition of macrophage migration/activation [4]. • Dose-dependent inhibition of osteoclast formation & bone resorption [1]. • Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [2] [4] [3]. | Aseptic prosthetic loosening [1], Neuropathic pain [2], Insulin resistance [3], Rheumatoid arthritis (in vitro) [4] | | Other Natural Compounds | Curcumin, Fish Oil (Omega-3), Tocotrienol [5] [6] | Varies by compound; includes IKK complex inhibition, antioxidant effects that reduce NF-κB activation [5] [6]. | Curcumin depletes cancer stem cells in liver cancer models [6]. Omega-3s reduce vascular inflammation and neuroinflammation [6]. Tocotrienols show neuroprotective effects in Alzheimer's & Parkinson's models [5]. | Cancer, Neurodegenerative diseases, Metabolic diseases, General "inflammaging" [5] [6] | | Pharmaceutical Inhibitors | Monoclonal Antibodies, IKK Inhibitors, Proteasome Inhibitors [7] [8] | High-specificity targeting of specific pathway nodes (e.g., IKK, proteasome) or cytokines (e.g., TNF-α) [8]. | Developed by companies like AbbVie, Novartis, Pfizer; some candidates in Phase II/III trials for inflammatory diseases [7]. | Oncology, Inflammatory & Autoimmune diseases [7] [8] |
For research reproducibility, here are the key experimental protocols and quantitative findings from published studies on this compound.
Experimental data indicates that this compound primarily inhibits the canonical NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which traps the NF-κB complex in the cytoplasm. In some models, it also inhibits the MAPK pathway (p38, JNK, ERK), providing a dual anti-inflammatory mechanism [1] [2].
The diagram below illustrates the established mechanism and a generalized experimental workflow for validating this compound's effects, based on the methodologies from the analyzed studies.
This compound is a promising natural product with demonstrated efficacy in preclinical models for conditions driven by inflammation and NF-κB signaling. Its potential advantage may lie in its multi-target action, simultaneously modulating both the NF-κB and MAPK pathways.
For researchers considering this compound, note that much of the existing data is from in vitro and animal models. The pharmacokinetics, optimal dosing, and long-term safety in humans remain areas for future investigation. Furthermore, while many pharmaceutical companies are actively developing high-specificity NF-κB inhibitors, their progress is largely confined to clinical pipelines [7] [8], making direct efficacy comparisons with this compound difficult at this stage.
The table below summarizes several compounds known to activate the SIRT1/Nrf2 pathway, along with key experimental findings. This can provide a benchmark for comparing the potential efficacy of cimifugin.
| Compound | Reported Experimental Effects on SIRT1/Nrf2 Pathway | Key Experimental Models (In Vivo/In Vitro) | Primary Observed Outcomes |
|---|---|---|---|
| Oleanolic Acid & derivatives (e.g., Bardoxolone Methyl) [1] [2] | Activates SIRT1/Nrf2/HO-1 signaling; inhibits NF-κB [1]. | Mouse model of acute hepatorenal damage (Thioacetamide-induced) [1]. | Ameliorated oxidative stress & inflammation; reduced apoptosis; improved histopathological damage in liver and kidney [1]. |
| Sulforaphane [3] | Potent Nrf2 inducer via Keap1 cysteine modification [3]. | Rodent model of Type 1 Diabetes with recurrent hypoglycemia [3]. | Improved cognitive impairment; reduced oxidative stress and inflammation in the hippocampus [3]. |
| Dimethyl Fumarate (DMF) [2] | Induces Nrf2 target genes (e.g., NQO1, GST); acts as a Michael acceptor, modifying Keap1 C151 [2]. | Clinical trials (multiple sclerosis); preclinical mouse models of encephalitis and Parkinson's [2]. | Cytoprotective and anti-inflammatory effects; efficacy in MS treatment [2]. |
| Resveratrol [4] | Metabolic enhancer; converges with SIRT1 and Nrf2 pathways (e.g., in ischemic preconditioning) [4]. | Models of cerebral ischemia; resveratrol preconditioning studies [4]. | Neuroprotection; improved neuronal survival following ischemic injury [4]. |
For a deeper understanding, here are the methodologies from some of the cited studies that could inform your own experimental design for this compound.
In Vivo Model of Organ Damage (Oleanolic Acid Study) [1]:
In Vivo Model of Cognitive Impairment (Sulforaphane Study) [3]:
The diagram below illustrates the core mechanism of the SIRT1/Nrf2 pathway and the points of action for the compounds listed above, based on the search results.
Since specific data on this compound was not found in this search, I suggest the following approaches to fill this critical information gap:
"this compound SIRT1", "this compound Nrf2", and "this compound antioxidant mechanism".